Penta-N-acetylchitopentaose
Description
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O26/c1-12(52)41-17(6-46)27(58)33(18(57)7-47)68-38-24(43-14(3)54)30(61)35(20(9-49)65-38)70-40-26(45-16(5)56)32(63)36(22(11-51)67-40)71-39-25(44-15(4)55)31(62)34(21(10-50)66-39)69-37-23(42-13(2)53)29(60)28(59)19(8-48)64-37/h6,17-40,47-51,57-63H,7-11H2,1-5H3,(H,41,52)(H,42,53)(H,43,54)(H,44,55)(H,45,56)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTYILOGADPXRZ-RXDSZOQSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347756 | |
| Record name | Penta-N-acetylchitopentaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1034.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36467-68-2 | |
| Record name | Penta-N-acetylchitopentaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Penta-N-acetylchitopentaose: A Technical Guide for Researchers
An In-depth Examination of its Molecular Characteristics, Synthesis, and Role in Biological Signaling
Introduction
Penta-N-acetylchitopentaose is a chitin (B13524) pentamer, an oligosaccharide composed of five β-(1→4)-linked N-acetyl-D-glucosamine units. As a well-defined chitooligosaccharide, it serves as a crucial molecule in studying plant-microbe interactions, particularly in the induction of plant defense mechanisms and the intricate signaling pathways of nodulation in rhizobia-legume symbiosis. This technical guide provides a comprehensive overview of the molecular properties, experimental protocols for synthesis and analysis, and the biological signaling pathways associated with this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research. The key molecular data is summarized in the table below.
| Property | Value |
| Molecular Formula | C40H67N5O26 |
| Molecular Weight | 1033.98 g/mol |
| Alternate Names | Chitinpentaose, N,N',N'',N''',N''''-Pentaacetylchitopentaose |
| CAS Number | 36467-68-2 |
Experimental Protocols
Chemo-enzymatic Synthesis
A practical method for the gram-scale production of this compound involves the use of recombinant Escherichia coli strains expressing the nodC gene, which encodes for a chitooligosaccharide synthase.
Methodology:
-
Expression System: High-cell-density cultivation of a recombinant E. coli strain harboring the nodC gene from a suitable rhizobial species (e.g., Azorhizobium caulinodans) is performed.
-
Acceptor Molecule: The synthesis can be initiated using an acceptor molecule, such as allyl 2-acetamido-2-deoxy-β-D-glucopyranoside, which will be extended by the NodC synthase.
-
Cultivation: The recombinant E. coli is cultured in a fermenter under optimized conditions to achieve high cell density and efficient synthesis of the chitooligosaccharide.
-
Extraction: Following cultivation, the cells are harvested, and the this compound is extracted from the culture medium or the periplasmic space.
-
Purification: The crude extract is then subjected to purification steps to isolate the desired pentamer.
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Columns:
-
System: A standard HPLC system equipped with a UV or refractive index (RI) detector.
-
Column: A reversed-phase C18 column or a specialized carbohydrate analysis column (e.g., an amine-based column) is recommended.
Mobile Phase and Gradient (Example for a C18 column):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: A linear gradient from a low to a high percentage of acetonitrile in water is typically employed. For instance, a gradient of 5% to 50% acetonitrile over 30 minutes. The exact gradient will require optimization based on the specific column and system.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
Detection:
-
Detection can be performed using a UV detector at a low wavelength (e.g., 195-210 nm) or an RI detector.
Purification by Size-Exclusion Chromatography (SEC)
SEC is a valuable technique for separating chitooligosaccharides based on their size.
Methodology:
-
Column: A gel filtration column, such as Sephadex G-25 or similar, is packed and equilibrated with an appropriate buffer (e.g., deionized water or a low concentration salt solution).
-
Sample Application: The crude or partially purified sample containing this compound is carefully loaded onto the top of the column.
-
Elution: The sample is eluted with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Fractions are collected, and the presence of the desired pentamer is monitored using techniques like thin-layer chromatography (TLC) or mass spectrometry.
Analytical Characterization
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for confirming the molecular weight and purity of this compound.
-
Ionization Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.
-
Analysis: The mass spectrum will show a prominent peak corresponding to the molecular ion of this compound, often as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern, which typically involves glycosidic bond cleavages.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for the structural elucidation of this compound. While specific chemical shift data for this compound is not widely published, the spectra of related N-acetylglucosamine oligomers can provide a reference for assignment.
-
Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as D₂O.
-
Analysis: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are performed to assign the proton and carbon signals and confirm the connectivity of the sugar units.
Signaling Pathways
This compound and related chitooligosaccharides are recognized as microbe-associated molecular patterns (MAMPs) by plants, triggering downstream signaling cascades that lead to defense responses. It is also a key structural component of Nod factors in rhizobia, which are crucial for initiating the symbiotic relationship with legumes.
Plant Defense Signaling
The recognition of chitin fragments like this compound is a cornerstone of the plant's innate immune system.
The Biological Role of Penta-N-acetylchitopentaose: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Biological Functions and Applications of Penta-N-acetylchitopentaose
Abstract
This compound, a chitin (B13524) pentamer, is a potent microbe-associated molecular pattern (MAMP) that plays a pivotal role in the intricate dialogue between plants and microbes. As a key component of fungal cell walls, its perception by the plant's innate immune system triggers a cascade of defense responses collectively known as pattern-triggered immunity (PTI). This guide provides a comprehensive technical overview of the biological significance of this compound, detailing its role as an elicitor of plant defenses, the intricacies of its signaling pathway, and its emerging potential in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of plant biology, immunology, and pharmacology, offering a foundational understanding of this critical biomolecule.
Introduction: The Recognition of a "Non-Self" Molecule
In nature, plants are perpetually confronted by a diverse array of microorganisms, including pathogenic fungi. To defend themselves, plants have evolved a sophisticated innate immune system capable of recognizing conserved molecular signatures of these microbes, termed MAMPs.[1][2] Chitin, a polymer of N-acetylglucosamine, is a primary structural component of fungal cell walls and is absent in plants, making it a classic example of a MAMP.[3][4] During fungal invasion, plant-secreted chitinases degrade the fungal cell wall, releasing chitin fragments of varying lengths.[3][4] Among these, oligomers of N-acetylglucosamine, such as this compound, are potent elicitors of plant defense responses.[5] The recognition of these chitin fragments by specific plant receptors initiates a signaling cascade that culminates in a broad-spectrum, durable immune response.
This compound as an Elicitor of Plant Defense
The perception of this compound by plant cells triggers a suite of well-characterized defense responses. These responses are crucial for restricting pathogen growth and establishing a state of heightened immunity.
Induction of Defense-Related Enzymes
One of the hallmark responses to chitin elicitation is the rapid induction of defense-related enzymes. Notably, the activity of chitinases, enzymes that can further degrade fungal cell walls, is significantly increased.[3][5] This creates a positive feedback loop, amplifying the defense signal. Another key enzyme induced is L-phenylalanine ammonia-lyase (PAL), which is involved in the biosynthesis of various defense compounds, including phytoalexins.[3]
The Oxidative Burst
Within minutes of perception, plant cells produce a burst of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. This "oxidative burst" serves multiple purposes: it has direct antimicrobial properties, it strengthens the plant cell wall through cross-linking of polymers, and it acts as a secondary signal to activate further defense responses.
Phytoalexin Biosynthesis
Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulate at the site of infection.[6] The perception of this compound is a potent trigger for the production of these compounds, which exhibit broad-spectrum antimicrobial activity against fungi and bacteria.
Defense Gene Activation
The chitin signaling pathway ultimately leads to the transcriptional reprogramming of the plant cell, resulting in the upregulation of a large number of defense-related genes. These include genes encoding pathogenesis-related (PR) proteins, enzymes involved in phytoalexin biosynthesis, and components of the signaling pathway itself, further amplifying the defense response.[7][8][9][10][11]
Quantitative Data on Elicitor Activity
The eliciting activity of chitin oligomers is dependent on their degree of polymerization. This compound is consistently shown to be one of the most potent elicitors.
| Response Measured | Plant System | This compound Concentration | Observed Effect | Reference |
| Chitinase (B1577495) Induction | Rice (Oryza sativa) suspension culture | > 0.01 µg/mL | Substantial increase in extracellular chitinase activity | [3] |
| L-Phenylalanine Ammonia-Lyase (PAL) Induction | Rice (Oryza sativa) suspension culture | 0.01 - 1 µg/mL (first phase) | Increase in PAL activity | [3] |
| Reactive Oxygen Species (ROS) Burst | Arabidopsis thaliana seedlings | 100 µg/mL | Induction of ROS production | [12] |
| Phytoalexin (Pisatin) Accumulation | Pea (Pisum sativum) | Not specified for pentaose alone, but oligomers of DP 7-8 are optimal | Induction of pisatin (B192138) accumulation | [13] |
Table 1: Summary of Quantitative Data on the Elicitor Activity of Chitin Oligomers, including this compound.
The Chitin Signaling Pathway
The perception of this compound at the cell surface is mediated by a complex of receptor-like kinases (RLKs) and receptor-like proteins (RLPs) containing Lysin motifs (LysM), which are known to bind N-acetylglucosamine-containing glycans.
Caption: Chitin Signaling Pathway in Plants.
The binding of this compound to the LysM-RLP LYK5 induces its association with the LysM-RLK CERK1 (also known as LYK1). This leads to the phosphorylation and activation of CERK1's intracellular kinase domain. Activated CERK1 then phosphorylates downstream receptor-like cytoplasmic kinases (RLCKs), which in turn activate a mitogen-activated protein kinase (MAPK) cascade. This phosphorylation cascade ultimately leads to the activation of transcription factors, such as WRKYs, which translocate to the nucleus and induce the expression of defense-related genes. Concurrently, CERK1 activation also leads to the activation of NADPH oxidases (RBOHs) at the plasma membrane, resulting in the production of ROS.
Experimental Protocols
Measurement of Reactive Oxygen Species (ROS) Burst
A common method to quantify the oxidative burst is the luminol-based chemiluminescence assay.
Materials:
-
Plant leaf discs or suspension cells
-
Luminol (B1675438) solution
-
Horseradish peroxidase (HRP)
-
This compound solution (elicitor)
-
96-well microplate luminometer
Procedure:
-
Prepare leaf discs of a uniform size and float them in water overnight in a 96-well plate to reduce wounding effects.
-
Replace the water with a solution containing luminol and HRP.
-
Measure the background luminescence for a few cycles in the luminometer.
-
Add the this compound solution to the wells to initiate the response.
-
Immediately start measuring the luminescence kinetically over a period of 30-60 minutes.
-
The data is typically presented as relative light units (RLU) over time.
Quantification of Phytoalexins by High-Performance Liquid Chromatography (HPLC)
Materials:
-
Plant tissue treated with this compound
-
Extraction solvent (e.g., 80% methanol)
-
HPLC system with a C18 column and a UV or fluorescence detector
-
Phytoalexin standards
Procedure:
-
Harvest and freeze plant tissue at various time points after elicitor treatment.
-
Grind the frozen tissue to a fine powder and extract with a suitable solvent.
-
Centrifuge the extract to pellet debris and filter the supernatant.
-
Inject a defined volume of the extract onto the HPLC system.
-
Separate the compounds using a gradient of solvents (e.g., acetonitrile (B52724) and water with a small percentage of formic acid).
-
Detect the phytoalexins based on their retention time and UV absorbance or fluorescence spectrum, comparing them to known standards.
-
Quantify the amount of each phytoalexin by integrating the peak area and comparing it to a standard curve.[14][15][16][17][18][19][20][21][22][23]
Caption: Experimental Workflow for Phytoalexin Quantification.
Role in Drug Development: A New Frontier
The critical role of chitin perception in plant immunity and its absence in vertebrates makes the chitin signaling pathway an attractive target for the development of novel therapeutic and agricultural agents.
Antifungal Drug Development
Since chitin is essential for the structural integrity of fungal cell walls, targeting its synthesis or perception is a promising strategy for developing new antifungal drugs.[5][24][25][26][27][28][29][30] Inhibitors of chitin synthases are already being explored.[4][27][29] Furthermore, developing molecules that interfere with the fungal mechanisms to evade chitin recognition by the host could enhance the host's natural defense mechanisms. For instance, inhibitors of fungal chitin deacetylases, enzymes that modify chitin to avoid plant recognition, are being investigated as potential fungicides.[2]
Immunomodulators
The ability of this compound to stimulate a robust immune response in plants provides a model for understanding innate immunity. This knowledge can be translated to the development of immunomodulators for therapeutic use in humans and animals.[1][3][15][16] Plant-derived compounds have long been a source of new drugs, and understanding how they modulate immune responses at a molecular level is crucial for their rational development.[1][3] The signaling components downstream of chitin perception in plants, such as MAPK cascades, have homologs in mammalian immune signaling, suggesting that insights gained from the plant system could be relevant to human health.
Conclusion
This compound stands as a central molecule in the intricate dance of plant-microbe interactions. Its role as a potent elicitor of plant immunity highlights the sophisticated surveillance systems that plants employ to defend themselves. A thorough understanding of its biological functions, the signaling pathways it triggers, and the experimental methodologies to study its effects is paramount for researchers in plant science and immunology. Furthermore, the unique aspects of the chitin signaling pathway offer exciting opportunities for the development of novel antifungal agents and immunomodulatory drugs, underscoring the importance of fundamental biological research in addressing pressing challenges in agriculture and medicine.
References
- 1. Plant-based Immunomodulators and Their Potential Therapeutic Actions [xiahepublishing.com]
- 2. Chitin Deacetylase, a Novel Target for the Design of Agricultural Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Plant-derived immunomodulators: an insight on their preclinical evaluation and clinical trials [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Chitin synthesis as target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression of Pto activates defense responses and confers broad resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Defense-related Gene Expression during Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chitosan polymer sizes effective in inducing phytoalexin accumulation and fungal suppression are verified with synthesized oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. PAMP-triggered immunity: Early events in the activation of FLAGELLIN SENSITIVE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in functional proteomics to study plant-pathogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ajpp.in [ajpp.in]
- 21. researchgate.net [researchgate.net]
- 22. mjas.analis.com.my [mjas.analis.com.my]
- 23. phytopharmajournal.com [phytopharmajournal.com]
- 24. Chitin synthesis as target for antifungal drugs. | Semantic Scholar [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
Penta-N-acetylchitopentaose CAS number and chemical properties.
For Immediate Release
This technical guide provides a comprehensive overview of Penta-N-acetylchitopentaose, a significant oligosaccharide in the fields of plant biology and drug development. This document, intended for researchers, scientists, and professionals in drug development, details its chemical properties, experimental protocols for its production and analysis, and its role in key biological signaling pathways.
Chemical Properties of this compound
This compound, a pentamer of N-acetylglucosamine, is a white to almost white solid compound.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 36467-68-2 | [1][2][3][4][5] |
| Molecular Formula | C40H67N5O26 | [1][2][3][4] |
| Molecular Weight | 1033.98 g/mol | [1][4] |
| Melting Point | 285-295°C (with decomposition) | [1] |
| Solubility | Soluble in water. Specifically, 1 mg/mL in PBS (pH 7.2).[1][2] | [1][2] |
| Appearance | White to almost white solid | [1] |
| Storage | -20°C | [1][2][5] |
| Purity | Typically ≥95% | [2][3] |
Experimental Protocols
Production of this compound in Escherichia coli
A common method for producing this compound is through recombinant E. coli expressing the nodC gene, which encodes for a chitooligosaccharide synthase.
1. Strain and Plasmid Construction:
-
The nodC gene from a suitable rhizobial species (e.g., Mesorhizobium loti) is cloned into an expression vector, such as pET-28a, under the control of a suitable promoter (e.g., T7 promoter).
-
The resulting plasmid is then transformed into a competent E. coli expression strain, such as BL21(DE3).
2. Fermentation:
-
A two-step fermentation process can be employed for efficient production.
-
Step 1 (Cell Growth): The recombinant E. coli is cultured in a rich medium (e.g., LB medium) with appropriate antibiotics at 37°C with shaking until a desired cell density is reached.
-
Step 2 (Induction and Production): Gene expression is induced by adding an inducer like IPTG. The culture is then transferred to a production medium, which may contain specific precursors to enhance yield, and fermentation is continued.
3. Purification:
-
The intracellularly produced this compound is extracted from the harvested E. coli cells.
-
Purification can be achieved through a combination of charcoal adsorption and ion-exchange chromatography.
Analysis of Plant Defense Responses to Chitooligosaccharides
This protocol outlines a method to assess the elicitor activity of this compound in plants, such as Arabidopsis thaliana.
1. Plant Material and Treatment:
-
Arabidopsis thaliana seedlings are grown under controlled sterile conditions.
-
Seedlings are treated with a solution of this compound at a specific concentration. A control group is treated with the solvent alone.
2. Measurement of Reactive Oxygen Species (ROS) Production:
-
ROS production, a hallmark of plant defense activation, can be measured using a luminol-based chemiluminescence assay at various time points after treatment.
3. MAP Kinase Activation Assay:
-
Protein extracts are prepared from the treated and control seedlings.
-
The activation of mitogen-activated protein (MAP) kinases is determined by Western blotting using antibodies specific to the phosphorylated (active) forms of the kinases.
4. Callose Deposition Staining:
-
Callose deposition, a physical barrier against pathogens, is visualized by staining the leaves with aniline (B41778) blue.
-
The number of callose deposits is quantified using fluorescence microscopy.
5. Gene Expression Analysis:
-
Total RNA is extracted from the seedlings.
-
The expression levels of defense-related genes (e.g., pathogenesis-related genes) are quantified using quantitative real-time PCR (qRT-PCR).
Signaling Pathways
This compound and related chitooligosaccharides are recognized by plants as Pathogen-Associated Molecular Patterns (PAMPs), triggering a signaling cascade known as PAMP-Triggered Immunity (PTI).
References
- 1. Gram-scale synthesis of recombinant chitooligosaccharides in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilot-Scale Production of Chito-Oligosaccharides Using an Innovative Recombinant Chitosanase Preparation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nod Factor Lipopolysaccharide Purification to Study Nitrogen-Fixing Bacteria Symbiosis with Legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
The Core of Chitin Oligosaccharide Research: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Chitin (B13524) oligosaccharides (COS), the depolymerized products of chitin, are emerging as potent bioactive molecules with a wide array of therapeutic applications. Their biocompatibility, biodegradability, and low toxicity make them attractive candidates for drug development. This in-depth technical guide provides a foundational understanding of COS research, focusing on their production, characterization, biological activities, and the underlying signaling pathways.
Production and Characterization of Chitin Oligosaccharides
The biological activity of COS is intrinsically linked to its physicochemical properties, such as the degree of polymerization (DP), degree of deacetylation (DD), and the pattern of acetylation. Therefore, controlled production and thorough characterization are paramount.
Production Methods
COS are primarily produced from chitin or its deacetylated derivative, chitosan (B1678972), through chemical, physical, or enzymatic hydrolysis.[1][2][3]
-
Chemical Hydrolysis: This method typically involves the use of strong acids like hydrochloric acid to break down the glycosidic bonds of chitin or chitosan.[4][5] While effective, this process can be harsh, leading to a broad and often undefined mixture of oligosaccharides and can produce hazardous waste.[6]
-
Physical Hydrolysis: Techniques such as high-pressure homogenization, ultrasonic treatment, and milling can also be employed to reduce the molecular weight of chitin and chitosan.[4] These methods are generally more environmentally friendly but may result in lower yields.[4]
-
Enzymatic Hydrolysis: This is often the preferred method due to its high efficiency, specificity, and environmentally friendly nature.[1][4] Enzymes like chitinases and chitosanases are used to cleave the β-(1→4)-glycosidic linkages in a controlled manner, allowing for the production of more well-defined COS mixtures.[3][7]
Characterization Techniques
Accurate characterization of COS is crucial to establish structure-activity relationships. The key parameters to determine are the degree of polymerization (DP), degree of deacetylation (DD), and the sequence of N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN) units.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating and quantifying COS based on their size (DP).[8] A gradient elution with an acetonitrile-water mobile phase on an amine-based column can effectively separate oligosaccharides with varying DPs.[9]
-
Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), mass spectrometry is a powerful tool for determining the molecular weight of individual oligosaccharides and, consequently, their DP.[10] Tandem MS (MS/MS) can further provide information on the sequence of acetylated and deacetylated units within an oligomer.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in determining the degree of deacetylation (DD) and providing detailed structural information, including the pattern of acetylation.[5][11]
Biological Activities of Chitin Oligosaccharides: Quantitative Data
COS exhibit a broad spectrum of biological activities that are of significant interest in drug development. The efficacy of these activities is often dependent on the molecular weight and degree of deacetylation of the oligosaccharides.
Table 1: Cytotoxicity of Chitin and Chitosan Oligosaccharides against Cancer Cell Lines
| Cell Line | Oligosaccharide Type | IC50/EC50 Value (mg/mL) | Reference |
| MCF-7 (Breast Cancer) | Chitosan Oligosaccharides (COS) | 0.87 | [11] |
| HepG2 (Liver Cancer) | Chitosan Oligosaccharides (COS) | 2.21 | [11] |
| HeLa (Cervical Cancer) | Chitosan | 1.0 - 1.76 | [12] |
| PC3 (Prostate Cancer) | Chitin Oligosaccharides (CTS-OS) | 0.025 | [13] |
| A549 (Lung Cancer) | Chitin Oligosaccharides (CTS-OS) | 0.025 | [13] |
Table 2: Antioxidant Activity of Chitin and Chitosan Oligosaccharides
| Assay | Oligosaccharide Type | IC50/EC50 Value (mg/mL) | Reference |
| DPPH Radical Scavenging | Chitosan Oligosaccharides (COS1) | 4.166 | [14] |
| ABTS Radical Scavenging | Chitosan Oligosaccharides (COS1) | 4.862 | [14] |
| DPPH Radical Scavenging | Low Molecular Weight CDP | ~0.26 | [3] |
Table 3: Antimicrobial Activity of Chitin and Chitosan Oligosaccharides
| Microorganism | Oligosaccharide Type | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
| Staphylococcus aureus | Chitosan Oligosaccharides (COS) | 1 | [5] |
| Escherichia coli | Acetylated Chitosan Oligosaccharides | >2 | [5] |
| Bacillus subtilis | Quaternary-based Chitin/Chitosan Derivatives | 0.02 - 20.48 | [2] |
| Salmonella choleraesuis | Quaternary-based Chitin/Chitosan Derivatives | 0.02 - 20.48 | [2] |
| Candida albicans | Chitosan Oligosaccharides (COS) | 0.5 | [5] |
Key Signaling Pathways Modulated by Chitin Oligosaccharides
The diverse biological effects of COS are mediated through their interaction with and modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for targeted drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[15] COS have been shown to suppress the activation of NF-κB, which contributes to their anti-inflammatory properties.[13][16] This suppression can occur through the inhibition of IκB phosphorylation and degradation, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[16]
Caption: Inhibition of the NF-κB signaling pathway by Chitin Oligosaccharide.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[4] The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[4] COS can modulate the phosphorylation and activation of these kinases, thereby influencing downstream cellular responses, including cytokine production and inflammatory reactions.[4][17]
References
- 1. Chitin receptor-mediated activation of MAP kinases and ROS production in rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation antibacterial activity of quaternary-based chitin/chitosan derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of Chitosan Oligosaccharides with Special Attention to Antiparasitic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jfda-online.com [jfda-online.com]
- 10. LC-MS/MS analysis of chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and cytotoxicity of low-molecular-weight chitosan and chito-oligosaccharides derived from tilapia fish scales - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer properties of chitosan against osteosarcoma, breast cancer and cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer and Anti-Inflammatory Properties of Chitin and Chitosan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Penta-N-acetylchitopentaose in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants have evolved sophisticated innate immune systems to defend themselves against a barrage of potential pathogens. A crucial first line of defense is the recognition of conserved microbial signatures, known as Pathogen-Associated Molecular Patterns (PAMPs) or Microbe-Associated Molecular Patterns (MAMPs). One such PAMP is chitin (B13524), a major structural component of fungal cell walls. Short-chain chitin oligomers, released by the action of plant chitinases during fungal invasion, act as potent elicitors of plant defense responses. This technical guide provides an in-depth analysis of the function of a specific chitin oligomer, penta-N-acetylchitopentaose ((GlcNAc)5), in activating plant defense mechanisms. We will delve into the molecular perception of this elicitor, the subsequent signaling cascade, and provide detailed experimental protocols for its study.
Core Concepts: this compound as a PAMP
This compound is a polymer of five N-acetylglucosamine units linked by β-1,4-glycosidic bonds. It is recognized by the plant's innate immune system as a non-self molecule, triggering a suite of defense responses collectively known as PAMP-Triggered Immunity (PTI). The activation of PTI by (GlcNAc)5 enhances the plant's resistance to a broad spectrum of pathogens.
Data Presentation: Quantitative Aspects of this compound-Mediated Defense
While specific binding affinities and dose-response data for this compound are not extensively reported, data from closely related chitin oligomers provide valuable insights into the quantitative nature of these interactions.
| Parameter | Receptor/Response | Ligand | Value | Plant System | Reference |
| Binding Affinity (Kd) | AtCERK1 | Chitooctaose ((GlcNAc)8) | 45 µM | Arabidopsis thaliana | [1] |
| AtLYK5 | Chitin | Higher affinity than AtCERK1 | Arabidopsis thaliana | [1][2] | |
| Elicitor Concentration for MAPK Activation | MAPK (MPK3, MPK4, MPK6) | Chitoheptaose ((GlcNAc)7) | 10 µM | Arabidopsis thaliana | [3] |
| MAPK | Chitoheptaose ((GlcNAc)7) | 14 µg/ml | Arabidopsis thaliana | ||
| Elicitor Concentration for ROS Burst | ROS Burst | Chitin (general) | 50 µg/ml | Tomato | |
| ROS Burst | Chitin (general) | 100 µg/ml | Arabidopsis thaliana | [3] | |
| Elicitor Concentration for Gene Expression | Defense Genes | Chitin (general) | Varies by gene and plant species | Various |
Note: The data presented are for longer-chain chitin oligomers due to the limited availability of specific quantitative data for this compound in the reviewed literature. It is expected that this compound would exhibit similar, though potentially quantitatively different, activities.
Signaling Pathway of this compound Perception and Transduction
The perception of this compound at the cell surface initiates a complex and rapid signaling cascade, leading to the activation of downstream defense responses.
Caption: this compound signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying the effects of this compound on plant defense.
Reactive Oxygen Species (ROS) Burst Assay
This assay measures the rapid production of ROS in plant tissues upon elicitor treatment, a hallmark of PAMP-triggered immunity.
Caption: Workflow for ROS Burst Assay.
Methodology:
-
Plant Material: Use leaves from 4- to 6-week-old Arabidopsis thaliana or other suitable plant species.
-
Sample Preparation:
-
Excise leaf discs (4 mm diameter) using a cork borer, avoiding the midvein.
-
Float the leaf discs, adaxial side up, in a white 96-well plate containing 100 µL of sterile water per well.
-
Incubate the plate overnight at room temperature to allow the wound response to subside.
-
-
Assay Procedure:
-
On the day of the experiment, carefully replace the water with 100 µL of assay solution containing 100 µM luminol (B1675438) and 20 µg/mL horseradish peroxidase (HRP).
-
Incubate the plate in the dark for at least 1 hour to equilibrate.
-
Measure the background luminescence for 5-10 minutes using a plate reader with luminescence detection capabilities.
-
Initiate the reaction by adding 10 µL of this compound solution to achieve the desired final concentration (e.g., 100 nM to 10 µM). Use water or a non-eliciting sugar as a negative control.
-
Immediately begin measuring luminescence at regular intervals (e.g., every 2 minutes) for 60-90 minutes.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against time to visualize the ROS burst kinetics.
-
Calculate the total ROS production by determining the area under the curve.
-
Mitogen-Activated Protein Kinase (MAPK) Activation Assay
This western blot-based assay detects the phosphorylation and thus activation of MAPKs, key signaling components downstream of PAMP perception.
Caption: Workflow for MAPK Activation Assay.
Methodology:
-
Plant Treatment and Sampling:
-
Grow seedlings in liquid culture or use leaf discs as described for the ROS assay.
-
Treat the plant material with the desired concentration of this compound.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and immediately freeze them in liquid nitrogen.
-
-
Protein Extraction:
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.
-
Add protein extraction buffer (e.g., containing Tris-HCl, NaCl, EDTA, protease, and phosphatase inhibitors) and homogenize.
-
Centrifuge to pellet cell debris and collect the supernatant containing total proteins.
-
-
Western Blotting:
-
Determine protein concentration using a standard method like the Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., actin) or stained with Ponceau S.
-
Defense Gene Expression Analysis (RT-qPCR)
This method quantifies the transcript levels of defense-related genes that are upregulated upon treatment with this compound.
Caption: Workflow for Defense Gene Expression Analysis.
Methodology:
-
Plant Treatment and RNA Extraction:
-
Treat plants with this compound and collect samples at desired time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol).
-
Treat the RNA with DNase I to eliminate any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Design or obtain validated primers for the defense genes of interest (e.g., PR1, PDF1.2, FRK1) and a stable reference gene (e.g., ACTIN2, UBQ10).
-
Prepare qPCR reactions containing cDNA, gene-specific primers, and a SYBR Green master mix.
-
Perform the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.
-
Conclusion
This compound serves as a potent elicitor of PAMP-triggered immunity in plants. Its perception by the LYK5/CERK1 receptor complex initiates a rapid and robust signaling cascade involving ROS production and MAPK activation, culminating in the transcriptional reprogramming of the plant cell for enhanced defense. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms of chitin-mediated plant immunity and to explore the potential of chitin-based elicitors in the development of novel strategies for crop protection. Further research is warranted to elucidate the precise quantitative parameters of this compound interactions and to fully unravel the downstream signaling networks.
References
An In-depth Technical Guide to Chitinase and its Substrate Penta-N-acetylchitopentaose
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chitinases are a ubiquitous class of hydrolytic enzymes that catalyze the degradation of chitin (B13524), the second most abundant polysaccharide in nature. Their roles in biological processes ranging from fungal cell wall morphogenesis to human inflammatory responses have positioned them as significant targets for therapeutic intervention and biotechnological application. This guide provides a comprehensive technical overview of chitinases, with a specific focus on their interaction with the well-defined substrate, penta-N-acetylchitopentaose. We will delve into their biochemical properties, the signaling pathways they influence, detailed experimental protocols for their study, and their burgeoning role in drug development.
Introduction to Chitin and Chitinases
2.1 Chitin: The Substrate
Chitin is a linear polymer composed of β-(1,4)-linked N-acetyl-D-glucosamine (GlcNAc) residues. It is a primary structural component of fungal cell walls, the exoskeletons of arthropods (such as insects and crustaceans), and is also found in various other organisms.[1][2][3] Its rigid structure provides strength and support. Due to its abundance, the degradation of chitin by chitinases is a critical process in global carbon and nitrogen cycling.[2]
2.2 Chitinases: The Enzymes
Chitinases (EC 3.2.1.14) are glycosyl hydrolases that catalyze the cleavage of the β-1,4-glycosidic bonds in chitin.[2][4] They are found in a vast array of organisms, including those that do not synthesize chitin, such as bacteria, plants, and vertebrates.[2][5]
Classification: Based on amino acid sequence similarity, chitinases are primarily classified into Glycoside Hydrolase (GH) families 18 and 19.[2]
-
GH Family 18: Found in bacteria, fungi, viruses, plants, and animals. These enzymes utilize a substrate-assisted catalytic mechanism, resulting in the retention of the anomeric configuration of the product.[6]
-
GH Family 19: Primarily found in plants and some bacteria, these enzymes typically use an inverting catalytic mechanism.[2]
Mode of Action:
-
Endochitinases: Cleave randomly at internal points within the chitin chain, generating a mixture of smaller chitooligosaccharides, such as di-, tri-, and tetramers.[2]
-
Exochitinases: Catalyze the progressive release of GlcNAc or di-acetylchitobiose units from the non-reducing end of the chitin chain.[2]
2.3 this compound: A Defined Substrate
This compound, also known as chitinpentaose ((GlcNAc)₅), is an oligosaccharide consisting of five GlcNAc units. It serves as an ideal substrate for studying the activity of endochitinases in controlled biochemical assays.[7][8] Its defined length allows for precise kinetic analysis and characterization of enzyme cleavage patterns.
Biochemical Properties and Enzyme Kinetics
The catalytic efficiency of chitinases can be described by Michaelis-Menten kinetics. Key parameters include the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat), which represents the turnover number. These parameters are influenced by factors such as pH, temperature, and the presence of inhibitors.
Table 1: Selected Kinetic and Biochemical Parameters of Chitinases
| Enzyme Source | Enzyme Name/Class | Substrate | Kₘ (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Serratia marcescens | Chitinase (B1577495) B (GH18) | Tetra-N-acetylchitotetraose | 54 ± 2 | 40.9 ± 0.5 | Not specified | Not specified | [9] |
| Trichoderma gamsii R1 | ChiTg (GH18) | Colloidal Chitin | Not specified | Not specified | 5.0 | 40 | [4] |
| Aspergillus fumigatus | Δ30AfChiJ (GH18) | Colloidal Chitin | Not specified | Not specified | 4.0 | 45 | [10] |
| Bacillus thuringiensis | Chitinase | Colloidal Chitin | 0.13 mg/ml (Kₘ) | 38.23 U/ml (Vₘₐₓ) | 8.0 | 70 | [11] |
| Chitinibacter sp. GC72 | Chitinase (Exo) | p-NP-GlcNAc | 152.83 | 49.12 µmol/L·min (Vₘₐₓ) | 6.8 | 40 | [7] |
| Streptomyces sp. F-3 | Chitinases | Colloidal Chitin | Not specified | Not specified | 5.0 | 60 | [12] |
Note: Data for this compound is limited in readily available literature; values for the structurally similar tetra-N-acetylchitotetraose and other common substrates are provided for context. Isothermal titration calorimetry (ITC) is a powerful method for determining these kinetic parameters.[1][9][13]
Signaling Pathways and Biological Roles
Chitin and its degradation products are potent signaling molecules in various biological systems.
4.1 Plant Defense Signaling
In plants, chitin fragments act as Pathogen-Associated Molecular Patterns (PAMPs). They are recognized by cell surface receptors, triggering a cascade of downstream signaling events that lead to the activation of defense genes and enhanced resistance to fungal pathogens.[10]
4.2 Human Chitinases in Health and Disease
Humans possess two active chitinases, chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase), which belong to the GH18 family.[1] While humans do not synthesize chitin, these enzymes are implicated in the innate immune response to chitin-containing pathogens. However, their dysregulation is also linked to inflammatory and fibrotic diseases, such as asthma and sarcoidosis, making them attractive drug targets.[1]
Experimental Protocols
Accurate measurement of chitinase activity is fundamental for research and development. Below are protocols for common colorimetric and fluorometric assays.
5.1 Protocol 1: Colorimetric Chitinase Assay (DNS Method)
This method quantifies the reducing sugars (GlcNAc) released from a chitin substrate.
Methodology:
-
Substrate Preparation: Prepare a 1% (w/v) solution of colloidal chitin in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Enzyme Reaction:
-
Reaction Termination and Color Development:
-
Quantification:
-
Cool the samples on ice and centrifuge to pellet any remaining insoluble chitin.
-
Measure the absorbance of the supernatant at 540-565 nm.[11]
-
-
Standard Curve: Generate a standard curve using known concentrations of GlcNAc to determine the amount of product released. One unit of activity is often defined as the amount of enzyme that releases 1 µmol of GlcNAc per hour under the assay conditions.[11]
5.2 Protocol 2: Fluorometric Chitinase Assay
This highly sensitive assay uses synthetic substrates like 4-methylumbelliferyl (4MU)-chitooligosaccharides. The cleavage of the substrate by chitinase releases the fluorescent 4-methylumbelliferone.
Methodology:
-
Reagent Preparation:
-
Prepare a substrate working solution (e.g., 0.2 mg/mL 4-Methylumbelliferyl N,N'-diacetylchitobioside) in an appropriate assay buffer (e.g., pH 5.0).
-
Prepare a stop solution (e.g., 0.5 M sodium carbonate).
-
Prepare a standard solution of 4-methylumbelliferone.
-
-
Enzyme Reaction (96-well plate format):
-
Equilibrate reagents to the assay temperature (e.g., 37°C).
-
To each well, add 50 µL of the substrate working solution.
-
Initiate the reaction by adding 10 µL of the enzyme sample.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 200 µL of the stop solution to each well. The basic pH enhances the fluorescence of the liberated 4MU.
-
Measure the fluorescence using a fluorimeter with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Quantification: Calculate the chitinase activity by comparing the sample fluorescence to a standard curve prepared with 4-methylumbelliferone. One unit is typically defined as the amount of enzyme required to release 1 µmol of 4-MU per minute.
Role in Drug Development
The critical functions of chitinases in various organisms make them compelling targets for the development of novel therapeutics.
-
Antifungal Agents: Chitin is essential for fungal cell wall integrity. Inhibiting fungal chitinases can disrupt cell division and growth, offering a promising strategy for antifungal drug design.
-
Pesticides: Chitin is a key component of insect exoskeletons. Targeting chitinases involved in the molting process can lead to the development of specific and effective insecticides.
-
Anti-inflammatory and Anti-fibrotic Drugs: The over-activity of human chitinases (AMCase and CHIT1) is associated with inflammatory diseases like asthma.[1] Developing specific inhibitors for these enzymes is an active area of research for creating new treatments for these conditions.[1]
Conclusion
Chitinases and their substrates represent a dynamic and expanding field of study. Their fundamental roles in microbiology, plant science, and human pathophysiology underscore their importance. For professionals in drug development, a deep understanding of chitinase biochemistry, kinetics with substrates like this compound, and the signaling pathways they modulate is crucial. The continued development of specific inhibitors holds significant promise for delivering novel therapeutic agents to combat a range of diseases. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for advancing research and development in this exciting area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical Properties of a Cold-Active Chitinase from Marine Trichoderma gamsii R1 and Its Application to Preparation of Chitin Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pentaacetyl-Chitopentaose Oligosaccharide | Megazyme [megazyme.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical purification and characterization of a truncated acidic, thermostable chitinase from marine fungus for N-acetylglucosamine production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
Exploring the solubility of Penta-N-acetylchitopentaose in different solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Penta-N-acetylchitopentaose, a key oligosaccharide in various biological and pharmaceutical research areas. Understanding its solubility is critical for the effective design of experiments, formulation of drug delivery systems, and interpretation of biological activity. This document outlines known solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Quantitative Solubility Data
The solubility of this compound has been reported in aqueous buffer. The available quantitative and qualitative data are summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Solvent System | Concentration | Temperature | Method | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL | Not Specified | Not Specified | [cite: ] |
| Water | Soluble | Not Specified | Not Specified | [1] |
Further experimental investigation is required to determine the solubility of this compound in a wider range of solvents, including organic solvents and various buffer systems.
Experimental Protocols for Solubility Determination
The following protocols are adapted from established methods for determining the solubility of oligosaccharides and related compounds. These can be employed to ascertain the solubility of this compound in novel solvent systems.
Gravimetric Method for Aqueous and Organic Solvents
This method is suitable for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, DMSO, DMF)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Drying oven or vacuum desiccator
-
Vials with screw caps
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Supernatant Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely in a drying oven or under vacuum. The drying temperature should be set below the decomposition temperature of this compound.
-
Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.
-
Calculation: The solubility (S) can be calculated using the following formula:
S (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant collected in mL)
High-Performance Liquid Chromatography (HPLC) Method
This method is highly sensitive and accurate for determining solubility, especially for low-solubility compounds.
Materials:
-
This compound
-
Selected solvent
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))
-
Appropriate HPLC column for oligosaccharide analysis
-
Standard solutions of this compound of known concentrations
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-4).
-
Dilution: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.
-
Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the solubility in the original saturated solution by accounting for the dilution factor.
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Penta-N-acetylchitopentaose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of Penta-N-acetylchitopentaose, a bioactive oligosaccharide with significant potential in various research and therapeutic areas.
Introduction
This compound is a well-defined chitooligosaccharide composed of five β-(1→4)-linked N-acetyl-D-glucosamine units. It serves as a valuable tool in studying carbohydrate-protein interactions, enzyme kinetics, and immune responses. In plants, it acts as a Microbe-Associated Molecular Pattern (MAMP), triggering innate immunity. This document outlines two primary methods for its synthesis—acid hydrolysis of chitin (B13524) and enzymatic hydrolysis of chitosan (B1678972)—followed by a robust purification protocol using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Comparison of Synthesis Methods for Chitooligosaccharides
| Parameter | Acid Hydrolysis of Chitin | Enzymatic Hydrolysis of Chitosan |
| Starting Material | Chitin Powder | Chitosan |
| Primary Reagent | Concentrated Hydrochloric Acid | Chitinase/Cellulase (B1617823) Enzymes |
| Typical Reaction Temperature | 70 - 90°C[1] | 35 - 50°C |
| Typical Reaction Time | 15 - 300 minutes[1] | 24 - 72 hours |
| Key Products | Mixture of N-acetyl-chito-oligosaccharides (DP 2-6)[1] | Mixture of chitooligosaccharides (DP 3-11) |
| Advantages | Rapid production of oligosaccharides. | Milder reaction conditions, controllable product molecular weight. |
| Disadvantages | Harsh reaction conditions, production of side products. | Longer reaction times, cost of enzymes. |
Table 2: HPLC Purification Parameters for this compound
| Parameter | Value |
| Column | Reversed-phase LiChrospher 100 NH2 (5 µm, 4 x 250 mm)[1] |
| Mobile Phase | Acetonitrile (B52724)/Water Gradient |
| Gradient | 80:20 (v/v) to 60:40 (v/v) over 60 minutes[1] |
| Flow Rate | 1 mL/min[1] |
| Detection | UV Absorbance at 205 nm[1] |
| Injection Volume | 20 µL[1] |
| Purity Achievable | > 95% |
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-chito-oligosaccharides by Acid Hydrolysis of Chitin
This protocol describes the generation of a mixture of N-acetyl-chito-oligosaccharides, including the target this compound, from chitin powder.
Materials:
-
Chitin powder (80 mesh)
-
Hydrochloric acid (HCl), 4N or 7N
-
Deionized water
-
Ice bath
-
Freeze-dryer
-
Filtration apparatus (0.22-µm nylon membrane)
Procedure:
-
Suspend 16 g of chitin powder in 800 mL of 4N or 7N HCl in a 1000-mL glass flask.[1]
-
Heat the suspension with reflux in a water bath at a constant temperature of 70°C or 90°C.[1]
-
After the desired reaction time (e.g., 120 minutes), take a 50-mL aliquot from the reaction flask and immediately cool it in an ice bath to stop the reaction.[1]
-
Freeze-dry the cooled sample at -46°C under vacuum.[1]
-
Redissolve the dried solid in 50 mL of deionized water.[1]
-
Concentrate the filtrate by evaporation under reduced pressure to a final concentration of approximately 20%.
-
Add 9 volumes of methanol to precipitate higher molecular weight oligosaccharides (DP ≥ 8).
-
Filter the methanolic solution containing the desired lower molecular weight oligosaccharides through a 0.22-µm nylon membrane before HPLC purification.[1]
Protocol 2: Synthesis of Chitooligosaccharides by Enzymatic Hydrolysis of Chitosan
This protocol outlines a milder, enzymatic approach to produce a mixture of chitooligosaccharides.
Materials:
-
Chitosan (80% degree of deacetylation)
-
Cellulase from Aspergillus niger
-
Sodium hydroxide (B78521) (NaOH)
-
Citrate-phosphate buffer (pH 5.0)
Procedure:
-
Prepare a 1% (w/v) chitosan solution in a suitable buffer and adjust the pH to 5.6 with NaOH.
-
Add cellulase to the chitosan solution at a concentration of 1% (v/v).
-
Incubate the reaction mixture at 50°C for 24 hours.
-
Terminate the reaction by boiling for 5 minutes.
-
Centrifuge the reaction mixture to remove any insoluble material.
-
Fractionate the supernatant by adding acetone to precipitate chitooligosaccharides. Products with a degree of polymerization (DP) below 6 can be separated from those above 6.
-
Lyophilize the desired fraction to obtain a powder.
Protocol 3: Purification of this compound by HPLC
This protocol details the purification of this compound from the mixture of oligosaccharides obtained from the synthesis step.
Materials and Equipment:
-
HPLC system with a gradient pump and UV detector
-
Reversed-phase amino column (e.g., LiChrospher 100 NH2, 5 µm, 4 x 250 mm)[1]
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Oligosaccharide mixture from Protocol 1 or 2
-
This compound standard (for calibration)
Procedure:
-
Prepare the mobile phases: Eluent A (80% acetonitrile / 20% water, v/v) and Eluent B (60% acetonitrile / 40% water, v/v).
-
Equilibrate the column with Eluent A at a flow rate of 1 mL/min.
-
Inject 20 µL of the filtered oligosaccharide sample.[1]
-
Run a linear gradient from 100% Eluent A to 100% Eluent B over 60 minutes.[1]
-
Monitor the elution profile at 205 nm.[1]
-
Identify the peak corresponding to this compound by comparing the retention time with a known standard.
-
Collect the fraction containing the desired peak.
-
Lyophilize the collected fraction to obtain pure this compound.
Visualizations
Experimental Workflow
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Penta-N-acetylchitopentaose
Audience: Researchers, scientists, and drug development professionals.
Introduction Penta-N-acetylchitopentaose, a chito-oligosaccharide with a degree of polymerization (DP) of five, is a crucial compound in various biological studies. It serves as a substrate for chitinolytic enzymes like chitinases and lysozymes and is implicated in immunopotentiating and anti-tumor functions.[1] Accurate and reliable analytical methods are essential for its identification and quantification in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. However, the high polarity and structural similarity of chito-oligosaccharides present analytical challenges.
This document provides detailed protocols for the analysis of this compound using HPLC with UV detection, focusing on the Hydrophilic Interaction Chromatography (HILIC) mode, which is highly effective for separating these polar compounds.
Principle of Separation: HILIC Hydrophilic Interaction Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase, typically an amino-propyl bonded silica (B1680970) column, with a mobile phase containing a high concentration of a water-miscible organic solvent, such as acetonitrile, and a smaller amount of an aqueous solvent. This combination creates a water-enriched layer on the surface of the stationary phase. Polar analytes like this compound partition into this aqueous layer and are retained. Elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase, which reduces the retention time of the analyte.[1][2][3]
Experimental Protocols
Two primary HPLC methods are presented: a gradient elution method for resolving a mixture of N-acetyl-chito-oligosaccharides (NACOs) and an isocratic method for routine analysis where resolution of adjacent peaks is less critical.
Method 1: Gradient Elution for Optimal Resolution
This method is ideal for separating complex mixtures of NACOs with varying degrees of polymerization (DP 2-6). The gradient elution provides optimal resolution across the entire range of oligosaccharides.[1][2]
Experimental Workflow for HPLC Analysis
Caption: General experimental workflow for HPLC analysis of this compound.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the initial mobile phase composition (Acetonitrile/Water 80:20 v/v). Prepare a series of working standards by serial dilution for the calibration curve.
-
Sample Preparation: Dissolve the sample in the initial mobile phase. Clarify the sample by passing it through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Inject 20 µL of the standard or sample solution into the HPLC system.
-
Data Analysis: Identify the this compound peak by comparing its retention time with that of the standard. Quantify the amount using a calibration curve generated from the peak areas of the working standards.
Method 2: Isocratic Elution
This method uses a constant mobile phase composition. It is simpler to implement and suitable for quality control or when analyzing samples containing a limited range of oligosaccharides. The mobile phase composition may require optimization to achieve the desired retention time for this compound.[1][4]
Methodology:
-
Standard and Sample Preparation: Prepare standards and samples as described in Method 1, using the chosen isocratic mobile phase as the diluent.
-
HPLC Analysis: Set the HPLC system to the isocratic conditions listed in Table 1. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
-
Data Analysis: Perform identification and quantification as described in Method 1.
Data Presentation
The following tables summarize the necessary conditions and expected quantitative data for the analysis.
Table 1: HPLC System and Operating Conditions
| Parameter | Method 1: Gradient Elution | Method 2: Isocratic Elution |
| HPLC System | Waters Liquid Chromatograph or equivalent | Waters Liquid Chromatograph or equivalent |
| Column | LiChrospher 100 NH2 (5 µm, 4 x 250 mm) or Asahipak NH2P-50 4E | LiChrospher 100 NH2 (5 µm, 4 x 250 mm) or Asahipak NH2P-50 4E |
| Mobile Phase | A: Water, B: Acetonitrile | Acetonitrile / Water (e.g., 75:25 v/v) |
| Gradient Profile | 80% B to 60% B over 60 minutes (linear) | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 20 µL | 20 µL |
| Column Temp. | Ambient | Ambient |
| Detection | UV Absorbance at 205 nm | UV Absorbance at 205 nm or 210 nm |
Table 2: Representative Retention Times of N-acetyl-chito-oligosaccharides (NACOs)
This table shows the effect of mobile phase composition on the retention time of NACOs. Note that absolute retention times may vary depending on the specific column, system, and laboratory conditions.[1]
| Degree of Polymerization (DP) | Analyte | Retention Time (min) Isocratic (80:20 ACN:H₂O) | Retention Time (min) Isocratic (75:25 ACN:H₂O) | Retention Time (min) Gradient (80:20 to 60:40) |
| 2 | (GlcNAc)₂ | ~10 | ~8 | ~12 |
| 3 | (GlcNAc)₃ | ~15 | ~11 | ~18 |
| 4 | (GlcNAc)₄ | ~25 | ~16 | ~25 |
| 5 | (GlcNAc)₅ (this compound) | ~45 | ~25 | ~32 |
| 6 | (GlcNAc)₆ | >70 | ~40 | ~38 |
HILIC Separation Principle Diagram
Caption: The partitioning mechanism of polar analytes in HILIC mode.
Alternative Detection Methods
While UV detection at low wavelengths (205-210 nm) is effective, other detection methods can be employed.[1][3]
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on a chromophore. It is suitable for gradient elution and can be a good alternative for quantitative analysis of carbohydrates.[5]
-
Refractive Index (RI) Detector: Another universal detector, but it generally has lower sensitivity compared to UV or ELSD and is not compatible with gradient elution, limiting its use to isocratic methods.[3]
Conclusion
The analysis of this compound can be successfully achieved using HPLC in HILIC mode with an amino-propyl stationary phase. A gradient elution with an acetonitrile/water mobile phase provides the best separation for complex mixtures containing oligosaccharides of various lengths.[1][2] Isocratic methods can be employed for simpler, routine analyses. The protocols and data presented here serve as a robust starting point for developing and validating methods for the quantification of this compound in various research and development settings.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Penta-N-acetylchitopentaose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Penta-N-acetylchitopentaose using liquid chromatography-mass spectrometry (LC-MS). The protocols outlined below cover sample preparation, LC-MS/MS analysis, and data interpretation, offering a detailed workflow for the characterization and quantification of this important oligosaccharide.
Introduction
This compound, a pentamer of N-acetylglucosamine (GlcNAc), is a significant chitooligosaccharide with applications in various fields, including drug development and materials science. Accurate and detailed structural analysis is crucial for understanding its biological functions and for quality control in production processes. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the in-depth structural elucidation of oligosaccharides. This document outlines the key methodologies for the successful analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure high-quality data and prevent contamination of the mass spectrometer. The following protocol is recommended for preparing this compound for LC-MS analysis.
Materials:
-
This compound standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for aiding ionization)
-
0.22 µm syringe filters
-
2 mL LC-MS vials with septa
Protocol:
-
Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to create a stock solution of approximately 1 mg/mL. A mixture of methanol and water (e.g., 50:50 v/v) is a good starting point.
-
Dilution: From the stock solution, prepare a working solution with a final concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
-
Acidification (Optional): To promote protonation in positive ion mode ESI, a small amount of formic acid can be added to the final solution (e.g., to a final concentration of 0.1%).
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Transfer: Transfer the filtered solution into a 2 mL LC-MS vial.
-
Blank Samples: Prepare blank samples containing the same solvent composition as the sample to be analyzed. It is good practice to run a blank before and after the sample to check for carryover.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The following is a general LC-MS/MS method that can be optimized for the analysis of this compound. The use of a hydrophilic interaction liquid chromatography (HILIC) or an amine-based column is recommended for the separation of polar oligosaccharides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ))
LC Parameters:
| Parameter | Recommended Conditions |
| Column | Amine-based column (e.g., 2.1 x 100 mm, 1.7 µm) or HILIC column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%), ramp down to a lower percentage (e.g., 40%) over 10-15 minutes, hold, and then re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
MS Parameters:
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Gas Flow (Desolvation) | 600 - 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| MS1 Scan Range (m/z) | 200 - 1500 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | Ramped or fixed (e.g., 20-40 eV), requires optimization |
Data Presentation
The primary ion observed for this compound in positive mode ESI-MS is the sodium adduct, [M+Na]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion provides structural information through characteristic fragmentation patterns.
Table 1: Theoretical Mass and Adduct Information for this compound
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Sodium Adduct [M+Na]⁺ (m/z) |
| This compound | C₄₀H₆₇N₅O₂₆ | 1037.4024 | 1060.3843 |
Table 2: Theoretical Fragmentation Pattern of Sodiated this compound ([M+Na]⁺)
Disclaimer: The following fragmentation data is theoretical and based on established fragmentation patterns of N-acetylchitooligosaccharides. Actual observed m/z values and relative abundances may vary depending on the specific instrumentation and experimental conditions.
| Precursor Ion (m/z) | Fragment Ion Type | Theoretical Fragment Ion (m/z) | Description |
| 1060.38 | Y₄ | 857.30 | Loss of one non-reducing end GlcNAc residue |
| 1060.38 | B₄ | 839.29 | Cleavage retaining four GlcNAc residues from the non-reducing end |
| 1060.38 | Y₃ | 654.22 | Loss of two non-reducing end GlcNAc residues |
| 1060.38 | B₃ | 636.21 | Cleavage retaining three GlcNAc residues from the non-reducing end |
| 1060.38 | Y₂ | 451.14 | Loss of three non-reducing end GlcNAc residues |
| 1060.38 | B₂ | 433.13 | Cleavage retaining two GlcNAc residues from the non-reducing end |
| 1060.38 | Y₁ | 248.06 | Loss of four non-reducing end GlcNAc residues |
| 1060.38 | B₁ | 230.05 | Single GlcNAc residue from the non-reducing end |
Visualizations
The following diagrams illustrate the experimental workflow and a simplified representation of the fragmentation pathway.
Application Notes: Utilizing Penta-N-acetylchitopentaose in Chitinase Research
Introduction
Chitinases (EC 3.2.1.14) are glycoside hydrolases that catalyze the degradation of chitin (B13524), a polymer of N-acetyl-D-glucosamine linked by β-1,4-glycosidic bonds.[1][2] This process is fundamental in various biological contexts, from the nutritional cycles of bacteria to the defense mechanisms in plants and the pathophysiology of inflammatory diseases in humans.[1][3] The study of chitinase (B1577495) activity is crucial for understanding these processes and for the development of novel therapeutics, particularly in fields targeting fungal infections, inflammatory disorders like asthma, and certain cancers.[3][4]
Penta-N-acetylchitopentaose, a well-defined chitin oligosaccharide of five N-acetylglucosamine units, serves as a superior substrate for in vitro chitinase assays compared to traditional substrates like colloidal chitin.[1][5] Its defined chemical structure and solubility allow for precise kinetic studies and reproducible results, which are often challenging to achieve with heterogeneous and insoluble polymeric substrates.[1][6] This makes it an invaluable tool for researchers characterizing enzyme kinetics, screening for specific inhibitors, and determining the substrate specificity of different chitinase isozymes.[7][8]
Applications in Research and Drug Development
-
Enzyme Kinetics and Characterization: The defined structure of this compound allows for the accurate determination of key enzymatic parameters such as the Michaelis constant (Kₘ) and catalytic rate (kcat).[8] Different chitinase families (e.g., GH18, GH19) exhibit varying specificities for oligosaccharides of different lengths, and using this substrate helps elucidate their mode of action (endo- vs. exo-activity).[7][9] For example, endochitinases cleave internal bonds within the chain, producing smaller oligosaccharides.[3][10]
-
Inhibitor Screening: In drug development, identifying specific chitinase inhibitors is a promising strategy for antifungal and anti-inflammatory therapies. This compound, particularly when linked to a chromogenic or fluorogenic reporter group, provides a reliable and sensitive platform for high-throughput screening of potential inhibitor libraries.
-
Biomarker Analysis: Chitinase activity in human plasma and tissues is a potential biomarker for macrophage activation and various diseases, including lysosomal storage disorders and inflammatory conditions.[3][11] Assays employing well-defined substrates can lead to more standardized and comparable diagnostic tools.
Chitin-Induced Signaling Pathway in Mammalian Immunity
Chitin recognition by the host immune system can trigger inflammatory responses. This process involves pattern recognition receptors (PRRs) and downstream signaling cascades that lead to the expression of various immune mediators, including chitinases themselves, which are thought to play a role in both defense and pathology.[12][13]
Caption: Chitin recognition leads to the activation of intracellular signaling cascades like NF-κB, culminating in the expression of inflammatory cytokines and chitinases.[13]
Protocols for Chitinase Activity Assay
This section details a generalized protocol for a colorimetric chitinase assay using 4-Nitrophenyl-penta-N-acetyl-β-chitopentaoside [(GlcNAc)₅-pNP] as the substrate. The principle relies on the enzymatic cleavage of the substrate, which releases p-nitrophenol (pNP). In an alkaline environment, pNP ionizes to form p-nitrophenolate, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[3]
Experimental Workflow
Caption: General workflow for a colorimetric chitinase assay using a p-nitrophenyl-labeled substrate.
Detailed Protocol
1. Materials and Reagents
-
Substrate: 4-Nitrophenyl-penta-N-acetyl-β-chitopentaoside [(GlcNAc)₅-pNP]
-
Enzyme Source: Purified chitinase, cell lysate, or culture supernatant
-
Assay Buffer: 50 mM Sodium Acetate Buffer, pH 4.8 (or other optimal pH for the specific chitinase)
-
Substrate Stock Solution: Dissolve (GlcNAc)₅-pNP in Assay Buffer to a final concentration of 1-2 mg/mL. Note: This may require gentle warming or shaking to fully dissolve.[3] Store in aliquots at -20°C.
-
p-Nitrophenol (pNP) Standard: 10 mM p-Nitrophenol in Assay Buffer.
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)
-
Equipment: 96-well microplate, microplate reader (405 nm), incubator (37°C)
2. Procedure
-
Prepare pNP Standard Curve:
-
Perform serial dilutions of the 10 mM pNP Standard in Assay Buffer to create standards ranging from 0 to 200 µM.
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate.
-
Add 50 µL of the enzyme sample's buffer (without enzyme) to each standard well.
-
Add 100 µL of Stop Solution to each standard well.
-
-
Enzyme Reaction:
-
Equilibrate the Substrate Solution and enzyme samples to 37°C.[3]
-
For each reaction, add 50 µL of the Substrate Solution to a well in the 96-well plate.
-
Prepare sample blanks containing 50 µL of Substrate Solution and 50 µL of the corresponding sample buffer (without enzyme).
-
To initiate the reaction, add 50 µL of the enzyme sample (appropriately diluted in Assay Buffer) to the substrate-containing wells.
-
Mix gently by pipetting or using a horizontal shaker.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Measurement:
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The solution should turn yellow if pNP has been released.
-
Read the absorbance of the plate at 405 nm using a microplate reader.
-
3. Calculation of Chitinase Activity
-
Plot the absorbance at 405 nm versus the concentration (µM) of the pNP standards to generate a standard curve. Determine the equation of the line (y = mx + c).
-
Correct the absorbance of the enzyme reaction wells by subtracting the absorbance of the corresponding sample blank.
-
Calculate the concentration of pNP released in each sample using the standard curve equation:
-
[pNP] (µmol/L) = (Corrected Absorbance - c) / m
-
-
Calculate the chitinase activity. One unit of activity is typically defined as the amount of enzyme that releases 1.0 µmole of p-nitrophenol per minute under the specified conditions.[3]
-
Activity (U/mL) = ([pNP] µmol/L * Total Volume L) / (Incubation Time min * Enzyme Volume L)
-
Data Presentation
Quantitative data from chitinase assays should be presented clearly to allow for easy interpretation and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Chitinpentaose, (GlcNAc)₅ | [5] |
| Molecular Formula | C₄₀H₆₇N₅O₂₆ | [5] |
| Molecular Weight | 1034.0 g/mol | [5] |
| Purity | > 95% | [5] |
| Physical Form | Powder | [5] |
| Primary Enzyme Target | endo-Chitinase | [5] |
Table 2: Comparison of Common Chitinase Substrates
| Substrate Type | Advantages | Disadvantages | Applications |
| Colloidal Chitin | Inexpensive, mimics natural substrate. | Insoluble, heterogeneous, difficult to quantify kinetics accurately, batch-to-batch variability.[6] | Qualitative screening, studying degradation of polymeric chitin.[14] |
| This compound | Soluble, defined structure, allows for precise kinetic analysis.[1] | Higher cost, may not be ideal for all exo-chitinases. | Enzyme kinetics, substrate specificity studies, inhibitor screening.[8][15] |
| Fluorogenic Substrates | High sensitivity, suitable for high-throughput screening.[10] | Can be expensive, potential for fluorescence quenching. | Detecting low levels of chitinase activity, in-gel activity assays.[10] |
| Chromogenic Substrates | Easy to use, compatible with standard plate readers.[3] | Lower sensitivity compared to fluorogenic substrates. | Routine activity assays, high-throughput screening.[3][16] |
Table 3: Example Kinetic Parameters of Chitinases with Oligosaccharide Substrates
Note: Kinetic values are highly dependent on the specific enzyme, substrate, and assay conditions. The data below are illustrative.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
| Serratia marcescens Chitinase B | Tetra-N-acetylchitotetraose | 54 ± 2 | 40.9 ± 0.5 | [8] |
| Vibrio harveyi Chitinase A | (GlcNAc)₅ | 213.4 (U mg⁻¹) * | N/A | [1] |
| Barley Chitinase (GH-19) | (GlcNAc)₅-pNP | N/A | N/A | [15] ** |
*Activity reported as specific activity, not Kₘ/kcat. **Study focused on cleavage patterns rather than reporting specific Kₘ/kcat values.
References
- 1. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endo-chitinase Chit33 specificity on different chitinolytic materials allows the production of unexplored chitooligosaccharides with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Pentaacetyl-Chitopentaose Oligosaccharide | Megazyme [megazyme.com]
- 6. A rapid and sensitive assay for chitinase using tritiated chitin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Substrate specificities of tobacco chitinases [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substrate-binding specificity of chitinase and chitosanase as revealed by active-site architecture analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Frontiers | Peripheral CHI3L1 expression is associated with APOE ε4 status in early-onset Alzheimer’s disease [frontiersin.org]
- 12. Chitins and Chitinase Activity in Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Chitinase-catalyzed hydrolysis of 4-nitrophenyl penta-N-acetyl-β-chitopentaoside as determined by real-time ESIMS: the 4-nitrophenyl moiety of the substrate interacts with the enzyme binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Penta-N-acetylchitopentaose from Chitin Hydrolysate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penta-N-acetylchitopentaose, a chitooligosaccharide with a degree of polymerization of five (DP5), holds significant interest in biomedical research and drug development due to its diverse biological activities. This document provides a detailed protocol for the preparation of high-purity this compound from chitin (B13524) hydrolysate. The methodology encompasses the enzymatic hydrolysis of chitin, followed by a two-step chromatographic purification process involving ion-exchange and gel filtration chromatography. This protocol is designed to yield a product of high purity, suitable for various research and development applications.
Introduction
Chitooligosaccharides (COS) are oligomers of N-acetylglucosamine, derived from the de-polymerization of chitin. Among these, this compound has demonstrated promising biological properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects. The preparation of pure COS, particularly those with a specific degree of polymerization, is crucial for elucidating their structure-activity relationships and for their potential therapeutic applications. Enzymatic hydrolysis of chitin offers a controlled and environmentally friendly method for producing a mixture of COS, from which the desired oligomer can be isolated and purified.
Experimental Protocols
Part 1: Enzymatic Hydrolysis of Chitin
This protocol describes the enzymatic degradation of chitin to produce a mixture of chitooligosaccharides.
Materials:
-
Colloidal Chitin
-
Chitinase (B1577495) from a suitable source (e.g., Trichoderma viride)
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.0)
-
Deionized Water
-
Reaction Vessel
-
Incubator/Shaker
-
Centrifuge
-
Lyophilizer
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) suspension of colloidal chitin in 50 mM sodium phosphate buffer (pH 6.0).
-
Enzyme Addition: Add chitinase to the chitin suspension at a suitable enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubation: Incubate the reaction mixture at 37°C with constant shaking for 24-48 hours. The reaction time can be optimized to maximize the yield of chitooligosaccharides in the desired DP range.
-
Enzyme Inactivation: Terminate the enzymatic reaction by heating the mixture at 100°C for 10 minutes.
-
Separation of Soluble Fraction: Centrifuge the reaction mixture at 10,000 x g for 20 minutes to pellet the unreacted chitin.
-
Collection and Lyophilization: Carefully collect the supernatant containing the soluble chitooligosaccharides and lyophilize to obtain a crude COS powder.
Part 2: Purification of this compound
This two-step protocol details the isolation of this compound from the crude COS mixture using ion-exchange chromatography followed by gel filtration chromatography.
Step 2.1: Ion-Exchange Chromatography
This step aims to separate the chitooligosaccharides based on their charge, which is influenced by the number of N-acetylglucosamine units.
Materials and Equipment:
-
Crude COS powder
-
SP Sepharose Fast Flow cation-exchange column (or similar)[1][2]
-
Elution Buffer: 50 mM Acetate buffer, pH 4.6 containing 2 M NaCl[1][2]
-
Deionized water
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude COS powder in the binding buffer to a final concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the SP Sepharose column with at least 5 column volumes (CV) of binding buffer.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution: Elute the bound oligosaccharides with a linear gradient of NaCl from 0 to 1 M over 10-20 CV. The flow rate can be optimized based on the column dimensions (e.g., 5 mL/min for a 5 mL column).
-
Fraction Collection: Collect fractions based on the UV absorbance at 210 nm. The different peaks will correspond to chitooligosaccharides with varying degrees of polymerization.
-
Analysis of Fractions: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
Step 2.2: Gel Filtration Chromatography
This step is used to further purify the this compound-containing fractions and for desalting.
Materials and Equipment:
-
This compound-rich fractions from ion-exchange chromatography
-
Sephadex G-25 or Superdex 30 column[3]
-
Mobile Phase: Deionized water or a volatile buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
HPLC system for analysis
-
Lyophilizer
Procedure:
-
Column Equilibration: Equilibrate the gel filtration column with at least 2 CV of the mobile phase.
-
Sample Loading: Pool the fractions identified to contain this compound and concentrate if necessary. Load the sample onto the equilibrated column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the purity of the collected fractions by HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.
Data Presentation
The following tables summarize the expected quantitative data from the purification process.
Table 1: Elution Profile of Chitooligosaccharides in Ion-Exchange Chromatography
| Degree of Polymerization (DP) | Expected Elution Order |
| 2 (Dimer) | First |
| 3 (Trimer) | Second |
| 4 (Tetramer) | Third |
| 5 (Pentamer) | Fourth |
| 6 (Hexamer) | Fifth |
Table 2: Purity and Yield of this compound after Purification [1][4]
| Purification Step | Purity of Pentamer (%) | Yield of Pentamer (mg) from 1g crude COS |
| Ion-Exchange Chromatography | >90%[1] | 55-60[4] |
| Gel Filtration Chromatography | >98%[4] | 50-55[4] |
Characterization of this compound
The identity and purity of the final product should be confirmed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To confirm the purity of the final product. A single, sharp peak should be observed.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): To confirm the molecular weight of this compound (C40H67N5O26, MW: 1034.0 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the N-acetyl groups and the β-1,4-glycosidic linkages.
Visualizations
Experimental Workflow for this compound Production
Caption: Workflow for the preparation of this compound.
Logical Relationship of Purification Steps
Caption: Purification strategy for isolating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Size Exclusion Chromatography (Gel Filtration) Products [gbiosciences.com]
- 4. High-resolution separation of homogeneous chitooligomers series from 2-mers to 7-mers by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Penta-N-acetylchitopentaose-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of studies focused on the interaction between Penta-N-acetylchitopentaose and its binding proteins. The protocols outlined below are foundational for characterizing the thermodynamics, kinetics, and structural basis of these interactions, which is crucial for drug discovery and development.
Introduction
This compound, a chitooligosaccharide, is a key signaling molecule in various biological processes, including immune responses and host-pathogen interactions.[1][2] Understanding how this oligosaccharide interacts with its protein targets is fundamental to elucidating its mechanism of action and for the development of novel therapeutics. This document details the application of three powerful biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive study of these interactions.
Key Experimental Techniques
A multi-faceted approach employing various biophysical techniques is recommended for a thorough investigation of this compound-protein interactions.
-
Surface Plasmon Resonance (SPR): For real-time analysis of binding kinetics (association and dissociation rates) and affinity.[3][4]
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, including affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural information on the interaction at the atomic level, including mapping the binding site and characterizing conformational changes.[8][9]
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Summary of Kinetic and Thermodynamic Data for this compound-Protein Interaction
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Association Rate Constant (ka) | Value (M-1s-1) | Not Determined |
| Dissociation Rate Constant (kd) | Value (s-1) | Not Determined |
| Equilibrium Dissociation Constant (KD) | Value (M) | Value (M) |
| Stoichiometry of Binding (n) | Not Directly Determined | Value |
| Enthalpy Change (ΔH) | Not Determined | Value (kcal/mol) |
| Entropy Change (ΔS) | Not Determined | Value (cal/mol·deg) |
Signaling Pathway
This compound and other chitooligosaccharides are known to trigger intracellular signaling cascades upon binding to cell surface receptors.[1][10] These pathways often involve the activation of mitogen-activated protein kinases (MAPKs) and other downstream effectors, leading to cellular responses such as cytokine production and gene expression.[2][11]
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis
SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (this compound) to an immobilized ligand (protein).[3][12]
-
Protein Immobilization:
-
Equilibrate the sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the protein of interest (typically 10-100 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer. The concentration range should span at least 10-fold below and above the expected KD.[3]
-
Inject the this compound solutions over the sensor surface, typically for 60-180 seconds to monitor association.
-
Allow dissociation in running buffer for 120-600 seconds.
-
Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.[5][7][13]
-
Sample Preparation:
-
Dialyze the protein extensively against the desired buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4).
-
Dissolve the this compound in the final dialysis buffer.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution (typically 10-50 µM) into the sample cell.
-
Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).
-
Perform a series of injections (typically 20-30) of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the KD, ΔH, ΔS, and stoichiometry (n).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide high-resolution structural information about the protein-ligand complex in solution.[8] Chemical shift perturbation (CSP) mapping is a common method to identify the binding interface.
-
Protein Preparation:
-
Express and purify the protein of interest with uniform ¹⁵N labeling.[8]
-
Prepare a concentrated protein solution (typically 0.1-1 mM) in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O).
-
-
NMR Titration:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein.
-
Prepare a stock solution of this compound in the same buffer.
-
Add increasing amounts of the this compound stock solution to the protein sample, acquiring a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the HSQC spectra from the titration series.
-
Calculate the weighted average chemical shift changes for each assigned backbone amide resonance.
-
Map the residues with significant chemical shift perturbations onto the 3D structure of the protein to identify the binding site.
-
References
- 1. Chitooligosaccharide sensing and downstream signaling: contrasted outcomes in pathogenic and beneficial plant-microbe interactions - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry for Quantification of Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 8. Characterizing carbohydrate-protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-Carbohydrate Interactions Studied by NMR: From Molecular Recognition to Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunostimulatory Effects of Chitooligosaccharides on RAW 264.7 Mouse Macrophages via Regulation of the MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crosstalk between chitosan and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Penta-N-acetylchitopentaose
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Penta-N-acetylchitopentaose ((GlcNAc)₅) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the two-step fermentation process using recombinant E. coli.
Question 1: My final yield of this compound from the two-step E. coli fermentation is significantly lower than the reported 930 mg/L. What are the potential causes and how can I improve it?
Answer:
Low yields in a two-step fermentation process can stem from several factors related to cell growth, protein expression, and product formation. Here are the primary areas to investigate:
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Suboptimal Induction Conditions: The timing and concentration of the inducer are critical for maximizing the expression of the chitooligosaccharide synthase (e.g., NodC).
-
Solution: Optimize the induction point, typically in the mid-to-late exponential growth phase. Experiment with different concentrations of the inducing agent (e.g., IPTG) to find the optimal level that maximizes product yield without causing excessive metabolic burden on the cells.
-
-
Insufficient Precursor Supply: The synthesis of this compound is dependent on the intracellular availability of the precursor, UDP-N-acetylglucosamine (UDP-GlcNAc).
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Solution: Ensure the fermentation medium is supplemented with sufficient glucosamine (B1671600) and N-acetylglucosamine. In the two-step process, the second phase is dedicated to product formation, and providing these precursors is crucial.
-
-
Poor Cell Health and Viability: High-density cell cultures can experience stress from nutrient limitation, oxygen depletion, or the accumulation of toxic byproducts.
-
Solution: Monitor and control key fermentation parameters such as pH, dissolved oxygen, and temperature throughout both the growth and production phases. Ensure adequate aeration and agitation to maintain a healthy culture.
-
-
Plasmid Instability: Loss of the expression plasmid can lead to a significant reduction in the number of productive cells.
-
Solution: Maintain selective pressure by including the appropriate antibiotic in the fermentation medium.
-
Question 2: The product analysis shows a mixture of chitooligosaccharides with varying degrees of polymerization, not predominantly this compound. How can I improve the product specificity?
Answer:
The presence of a range of oligosaccharide lengths indicates issues with the enzymatic synthesis process. Here’s how to address this:
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Enzyme Specificity: The chitooligosaccharide synthase being used may have promiscuous activity, producing a range of products.
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Solution: If using a specific enzyme like NodC, ensure the genetic construct is correct and the expressed enzyme is active. In enzymatic hydrolysis approaches, the choice of chitinase (B1577495) is critical. Different chitinases have different cleavage patterns. Select a chitinase known to favor the production of intermediate-length oligosaccharides.
-
-
Reaction Time: In enzymatic hydrolysis, prolonged reaction times can lead to the breakdown of the desired this compound into smaller units.
-
Solution: Optimize the hydrolysis time by taking samples at different time points and analyzing the product distribution to determine the optimal duration for maximizing the (GlcNAc)₅ fraction.
-
-
Substrate Characteristics: The nature of the chitin (B13524) substrate (e.g., degree of acetylation, crystallinity) can influence the product profile.
-
Solution: Use a well-defined chitin source. Pre-treatment of the chitin to alter its physical properties may be necessary to achieve more specific hydrolysis.
-
Question 3: I am observing the formation of inclusion bodies during the expression of the chitooligosaccharide synthase in E. coli. What can I do to improve protein solubility?
Answer:
Inclusion body formation is a common issue when overexpressing recombinant proteins in E. coli. Here are some strategies to mitigate this:
-
Lower Induction Temperature: Reducing the temperature after induction (e.g., to 18-25°C) can slow down protein synthesis, allowing for proper folding.
-
Reduce Inducer Concentration: High concentrations of the inducer can lead to rapid, overwhelming protein expression. Lowering the concentration can improve solubility.
-
Use a Different Expression Strain: Some E. coli strains are specifically designed to enhance the solubility of recombinant proteins.
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of the target protein.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing this compound?
A1: The two primary methods are:
-
Enzymatic Synthesis using Recombinant Microorganisms: This involves expressing a specific chitooligosaccharide synthase, such as NodC from Mesorhizobium loti, in a host like E. coli.[1] A two-step fermentation process can be employed to achieve high yields.[1]
-
Enzymatic Hydrolysis of Chitin: This method uses chitinase enzymes to break down chitin into smaller chitooligosaccharides. The product is typically a mixture of oligosaccharides of different lengths, and conditions need to be optimized to favor the production of this compound.
Q2: How does the choice of enzyme affect the outcome of enzymatic hydrolysis of chitin?
A2: The choice of chitinase is a critical factor that influences the degree of polymerization (DP) of the resulting chitooligosaccharides. Chitinases are classified into different families (e.g., GH18, GH19) and can be endo- or exo-acting, which determines their cleavage pattern on the chitin polymer. By selecting the appropriate chitinase, it is possible to direct the synthesis towards a specific range of chitooligosaccharide sizes.
Q3: What is the impact of substrate properties on the enzymatic synthesis of chitooligosaccharides?
A3: The physicochemical properties of the chitin or chitosan (B1678972) substrate significantly affect the enzymatic reaction. Key factors include:
-
Degree of Deacetylation (DD): This influences the substrate's solubility and the type of enzyme that can act on it (chitinases for higher acetylation, chitosanases for lower).
-
Molecular Weight: The initial molecular weight of the polymer can affect the rate of hydrolysis and the profile of the final products.
-
Crystallinity: The crystalline structure of chitin can limit enzyme accessibility. Pre-treatment methods are often used to reduce crystallinity and improve yields.
Q4: How can I purify this compound from a mixture of oligosaccharides?
A4: Purification of a specific chitooligosaccharide from a mixture can be achieved using chromatographic techniques. Size-exclusion chromatography (SEC) can be used to separate oligosaccharides based on their size. For more precise separation of isomers or oligosaccharides with small differences in DP, hydrophilic interaction liquid chromatography (HILIC) is an effective method.
Data Presentation
Table 1: Factors Influencing the Yield of Chitooligosaccharides in Enzymatic Hydrolysis
| Parameter | Effect on Yield and Product Profile | General Recommendation |
| Enzyme Type | Different chitinases/chitosanases have varying specificities, leading to different product distributions. | Select an enzyme known to produce the desired range of DP. |
| Enzyme Concentration | Higher concentrations can increase the reaction rate but may also lead to excessive hydrolysis and smaller products. | Optimize for a balance between reaction rate and product specificity. |
| Substrate Concentration | Can affect the reaction kinetics. | Optimize based on the specific enzyme and reactor setup. |
| Temperature | Affects enzyme activity and stability. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation or a shift in product profile towards lower DP. | Determine the optimal temperature for the specific enzyme being used. |
| pH | Each enzyme has an optimal pH range for activity. | Maintain the optimal pH for the chosen enzyme throughout the reaction. |
| Reaction Time | Longer reaction times generally lead to smaller oligosaccharides. | Monitor the reaction over time to determine the optimal duration for maximizing the desired product. |
Experimental Protocols
Protocol 1: Two-Step Fermentation for this compound Production in Recombinant E. coli
This protocol is based on the method described by Zhang et al. (2007) for the efficient production of this compound.[1]
Step 1: Growth Phase
-
Inoculation: Inoculate a single colony of recombinant E. coli harboring the nodC gene into a seed culture medium (e.g., LB with the appropriate antibiotic) and grow overnight at 37°C with shaking.
-
Bioreactor Culture: Transfer the seed culture to a bioreactor containing a defined growth medium.
-
Growth Conditions: Maintain the culture at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen levels.
-
Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).
Step 2: Production Phase
-
Induction: When the culture reaches a high cell density (e.g., OD₆₀₀ of 50-60), induce the expression of the nodC gene by adding an appropriate inducer (e.g., IPTG).
-
Precursor Feeding: Simultaneously with induction, begin feeding a solution containing glucosamine and N-acetylglucosamine to provide the precursors for this compound synthesis.
-
Production Conditions: Continue the fermentation under controlled conditions for a set period (e.g., 24 hours).
-
Harvesting: Harvest the cells by centrifugation.
-
Extraction: Lyse the cells to release the intracellularly produced this compound.
-
Purification: Purify the this compound from the cell lysate using appropriate chromatographic techniques.
Protocol 2: General Procedure for Enzymatic Hydrolysis of Chitin
This protocol provides a general framework for the production of chitooligosaccharides from chitin.
-
Substrate Preparation: Prepare a suspension of chitin (e.g., 1-5% w/v) in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0). The chitin may require pre-treatment (e.g., acid treatment to produce colloidal chitin) to increase its reactivity.
-
Enzyme Addition: Add the selected chitinase enzyme to the chitin suspension. The enzyme-to-substrate ratio should be optimized.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) with constant stirring or shaking.
-
Reaction Monitoring: At different time intervals, take aliquots of the reaction mixture and stop the reaction by boiling for 10 minutes.
-
Product Analysis: Analyze the supernatant for the presence of chitooligosaccharides using techniques like HPLC or TLC to determine the optimal reaction time.
-
Termination and Purification: Once the optimal reaction time is reached, terminate the entire reaction by boiling. Centrifuge to remove any unreacted chitin, and purify the desired this compound from the supernatant using chromatography.
Visualizations
Caption: Workflow for the two-step fermentation synthesis of this compound.
Caption: Key factors influencing the enzymatic hydrolysis of chitin for chitooligosaccharide production.
References
Preventing degradation of Penta-N-acetylchitopentaose during storage.
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Penta-N-acetylchitopentaose to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chito-oligosaccharide, specifically a pentamer of N-acetylglucosamine units linked by β-(1→4) glycosidic bonds. It is a well-defined, high-purity oligosaccharide used in various research applications, including as a substrate for chitinolytic enzymes like chitinases and as an elicitor to activate plant defense systems.[1][2] Its biological activity is highly dependent on its structural integrity.
Q2: What are the optimal storage conditions for this compound?
To ensure stability and prevent degradation, this compound should be stored under controlled conditions. It is typically supplied as a lyophilized powder.
Q3: What is the expected shelf-life of the compound?
When stored under the recommended conditions in its lyophilized form, this compound is stable for an extended period. However, once reconstituted in a solution, its stability can be compromised, and it should be used promptly or stored in frozen aliquots. Always refer to the manufacturer's certificate of analysis for specific expiry dates.
Q4: What are the primary factors that can cause its degradation?
The degradation of this compound primarily occurs through the hydrolysis of its β-(1→4) glycosidic bonds. The main factors promoting this degradation are:
-
Temperature: Elevated temperatures accelerate the rate of both chemical and enzymatic hydrolysis.[3]
-
pH: Extreme pH conditions, particularly strong acids, can lead to rapid acid hydrolysis of the glycosidic linkages.[4][5]
-
Enzymatic Activity: Contamination with chitinolytic enzymes, such as chitinases or β-N-acetyl-glucosaminidases, will specifically cleave the oligosaccharide.[6][7][8] These enzymes can be introduced through microbial contamination.
-
Moisture: As a lyophilized powder, the compound is hygroscopic. Absorbed moisture can facilitate hydrolysis, especially when combined with elevated temperatures.
Q5: How can I determine if my this compound sample has degraded?
Degradation results in the formation of shorter-chain oligosaccharides (e.g., tetra-, tri-, di-, and monosaccharides). You can assess the integrity of your sample using the following methods:
-
Inconsistent Experimental Results: A primary indicator of degradation is a loss of biological activity or inconsistent results in your assays compared to previous experiments.
-
Chromatographic Analysis: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can separate the intact pentamer from its smaller degradation products.[4][9][10]
-
Mass Spectrometry (MS): MS analysis can confirm the molecular weight of the components in your sample, definitively identifying the presence of lower molecular weight species.[11][12][13]
Troubleshooting Guide
Problem: My experiments using this compound are showing weak or no biological response.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | The bioactivity of this compound is structure-dependent. Hydrolysis into smaller fragments can significantly reduce or eliminate its function as an elicitor or enzyme substrate. Solution: Verify the integrity of your stock and working solutions using one of the Quality Control (QC) protocols outlined below (e.g., HPLC or TLC). |
| Improper Solution Preparation | The compound may not have been fully dissolved or was prepared in an inappropriate buffer that affects its stability or the assay itself. Solution: Ensure the compound is completely dissolved in the recommended solvent/buffer. Prepare fresh solutions for each experiment if possible. |
| Incorrect Concentration | Errors in calculating the concentration of stock or working solutions can lead to diminished effects. Solution: Double-check all calculations and ensure your weighing and dilution techniques are accurate. |
Problem: I noticed a change in the physical appearance of the lyophilized powder (e.g., clumping, discoloration).
| Possible Cause | Troubleshooting Step |
| Moisture Absorption | The vial may have been improperly sealed or exposed to a humid environment, causing the hygroscopic powder to absorb water. Solution: Discard the sample, as hydrolysis may have already begun. For future use, ensure vials are tightly sealed, stored with a desiccant, and allowed to warm to room temperature before opening to prevent condensation. |
| Light Exposure | Some complex organic molecules can be sensitive to light over long periods. While less common for oligosaccharides, it can contribute to instability. Solution: Store vials in the dark or in amber containers as recommended. |
Data on Storage and Stability
While specific quantitative data on the degradation kinetics of this compound is not extensively published, the following table summarizes the risk levels associated with various storage and handling conditions based on the general principles of oligosaccharide chemistry.
| Condition | Form | Risk of Degradation | Recommendation |
| Temperature > 25°C | Lyophilized Powder / Solution | High | Avoid exposure to high temperatures. |
| Temperature 4°C | Lyophilized Powder / Solution | Low | Recommended for short to mid-term storage.[14] |
| Temperature -20°C to -80°C | Solution | Very Low | Recommended for long-term storage of reconstituted solutions. Use aliquots to avoid freeze-thaw cycles. |
| pH < 4 or > 9 | Solution | High | Avoid strongly acidic or basic buffers. Acidic conditions, in particular, promote hydrolysis.[4][5] |
| pH 5 - 8 | Solution | Low | Use neutral or near-neutral buffers (e.g., PBS, HEPES) for reconstitution. |
| Exposure to Light | Lyophilized Powder / Solution | Low to Moderate | Protect from direct light during long-term storage as a precaution.[14] |
| Multiple Freeze-Thaw Cycles | Solution | Moderate | Repeated freezing and thawing can introduce moisture and potentially degrade the sample over time. Prepare single-use aliquots. |
| Microbial Contamination | Solution | High | Microbes can introduce chitinolytic enzymes.[15] Use sterile solvents/buffers and sterile handling techniques. Consider adding a bacteriostatic agent if appropriate for your application. |
Experimental Protocols for Quality Control
1. Protocol: Thin-Layer Chromatography (TLC) for Integrity Check
This method provides a rapid, qualitative assessment of sample purity.
-
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254).
-
Mobile Phase (Solvent System): n-propanol:water:ammonia water (7:2:1, v/v/v).[9][16]
-
This compound sample and, if available, standards for smaller chito-oligosaccharides.
-
Developing chamber.
-
Visualization Reagent: 10% sulfuric acid in ethanol (B145695).[16]
-
Hot plate or oven for developing.
-
-
Methodology:
-
Prepare the mobile phase and pour it into the developing chamber. Let it saturate for at least 30 minutes.
-
Dissolve a small amount of your this compound sample in water or a suitable buffer.
-
Spot a small volume (1-2 µL) of your sample onto the TLC plate's baseline. If available, spot standards of smaller oligosaccharides in adjacent lanes.
-
Place the TLC plate in the saturated chamber and allow the solvent to ascend until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front. Air dry the plate completely.
-
Spray the plate evenly with the 10% sulfuric acid in ethanol reagent.
-
Heat the plate on a hot plate or in an oven at ~110°C for 5-10 minutes until dark spots appear.
-
Interpretation: A pure sample of this compound will show a single, distinct spot. The presence of additional spots that migrate further up the plate indicates the presence of smaller, degraded oligosaccharides.
-
2. Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method provides a quantitative assessment of purity and the extent of degradation.
-
Materials:
-
Methodology:
-
Prepare the mobile phase. A common starting point is an isocratic elution with a 75:25 or 70:30 (v/v) mixture of acetonitrile:water.[4] For better separation of a wide range of degradation products, a gradient elution may be necessary (e.g., starting at 80:20 and decreasing to 60:40 acetonitrile:water over 60 minutes).[4]
-
Prepare your sample by dissolving it in the mobile phase or water and filtering it through a 0.22 µm filter.
-
Set the column temperature (e.g., 30°C) and flow rate (e.g., 1.0 mL/min).
-
Inject the sample onto the column.
-
Monitor the elution profile at ~205 nm.
-
Interpretation: The retention time of N-acetyl-chito-oligosaccharides correlates with their degree of polymerization (DP); larger molecules have longer retention times.[4] A pure sample will show a major peak corresponding to the pentamer. The presence of earlier-eluting peaks indicates degradation into smaller oligosaccharides. The peak area can be used to quantify the purity and the percentage of degradation products.
-
Visualizations
Caption: Workflow for troubleshooting experimental issues.
References
- 1. Pentaacetyl-Chitopentaose Oligosaccharide | Megazyme [megazyme.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. frontiersin.org [frontiersin.org]
- 4. jfda-online.com [jfda-online.com]
- 5. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of biogenic oligosaccharides by beta-N-acetyl-glucosaminidase secreted by Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of chitosans with chitinase B from Serratia marcescens. Production of chito-oligosaccharides and insight into enzyme processivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mass-spectrometric analysis of N-acetylchitooligosaccharides prepared through enzymatic hydrolysis of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS analysis of chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometry of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chitosan oligosaccharide, Agricultural grade, MW ≤3 kDa, 85% - CD BioGlyco [marineglyco.bioglyco.com]
- 15. Bacterial chitin degradation—mechanisms and ecophysiological strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fractionation and analysis of neutral oligosaccharides by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Penta-N-acetylchitopentaose experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penta-N-acetylchitopentaose (this compound). Our goal is to help you achieve consistent and reliable experimental results.
Troubleshooting Guide
This section addresses common issues that can lead to inconsistent results in experiments involving this compound.
Question: My experimental results with this compound are not reproducible. What are the potential causes?
Answer: Inconsistent results can stem from several factors related to the handling and use of this compound. The primary areas to investigate are:
-
Compound Integrity and Purity: The stability and purity of this compound are critical. Degradation or the presence of impurities can significantly alter its biological activity.
-
Solubility and Aggregation: this compound, like other oligosaccharides, can be prone to aggregation, which can affect its availability and interaction with cellular receptors.
-
Experimental Protocol Variations: Minor deviations in experimental procedures can lead to significant differences in outcomes.
-
Cell Culture Conditions: The state of your cells, including passage number and density, can influence their responsiveness.
The following sections will delve into each of these areas with specific troubleshooting tips.
Question: I suspect the this compound I'm using may have degraded. How can I assess its integrity?
Answer: Degradation of this compound can lead to a loss of biological activity. Here are some steps to assess its integrity:
-
Visual Inspection: Check for any change in color or appearance of the lyophilized powder.
-
Proper Storage: Ensure the compound has been stored correctly at -20°C.
-
Quality Control: If you have access to analytical equipment, you can perform the following:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and detect the presence of degradation products.
-
Table 1: Quality Control Parameters for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual Inspection |
| Purity | ≥95% | HPLC |
| Molecular Weight | 1033.98 g/mol | Mass Spectrometry |
| Solubility | Soluble in water | Visual Inspection |
Question: My results are inconsistent when performing cellular assays. Could solubility or aggregation of this compound be the issue?
Answer: Yes, improper dissolution and aggregation are common sources of variability. Chito-oligosaccharides can form aggregates in solution, reducing the effective concentration of the monomeric form that interacts with receptors.
Troubleshooting Steps:
-
Proper Dissolution:
-
Use high-purity sterile water or a buffer appropriate for your experiment (e.g., PBS).
-
To ensure complete dissolution, vortex the solution gently and allow it to sit at room temperature for a short period. Avoid vigorous shaking, which can introduce air bubbles and potentially denature proteins in your media.
-
For difficult-to-dissolve lots, gentle warming (to no more than 37°C) can be attempted, but be cautious as heat can degrade the compound.
-
-
Preventing Aggregation:
-
Prepare fresh solutions for each experiment. Avoid using old stock solutions.
-
Avoid repeated freeze-thaw cycles of stock solutions, which can promote aggregation.[1][2][3][4] Aliquot your stock solution into single-use vials.
-
Consider the solvent used. While water is the primary solvent, for certain applications, a small percentage of a co-solvent like DMSO might be tested for its effect on solubility and aggregation, but its compatibility with the specific cell line must be verified.
-
Workflow for Preparing this compound Solution
Caption: Workflow for preparing this compound solutions.
Frequently Asked Questions (FAQs)
Question: What is the recommended storage condition for this compound?
Answer: For long-term stability, this compound should be stored at -20°C as a lyophilized powder. Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[1][2][3][4]
Question: What is the typical concentration range for this compound in cell-based assays?
Answer: The optimal concentration can vary depending on the cell type and the specific biological response being measured. However, a general starting point for many cell-based assays, such as macrophage activation, is in the range of 1 to 100 µg/mL. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Table 2: Example Concentration Ranges for Cellular Assays
| Assay Type | Cell Type | Concentration Range (µg/mL) | Incubation Time (hours) |
| Macrophage Activation (Cytokine Release) | Murine Bone Marrow-Derived Macrophages (BMDMs) | 10 - 100 | 24 |
| Chitinase (B1577495) Substrate Assay | Purified Chitinase | 0.1 - 1 mg/mL | 0.5 - 2 |
| Anti-inflammatory Assay | LPS-stimulated RAW 264.7 cells | 1 - 50 | 24 |
Question: Can I use this compound as a substrate for any chitinase?
Answer: this compound is a good substrate for many endochitinases. However, the efficiency of hydrolysis can depend on the specific type of chitinase (e.g., from different families or organisms). It is advisable to consult the literature for the specific chitinase you are using to confirm its substrate specificity. The hydrolysis of 4-nitrophenyl penta-N-acetyl-β-chitopentaoside by a barley chitinase has been demonstrated, indicating its utility as a substrate for certain GH-19 family chitinases.[5]
Experimental Protocols
Protocol 1: Macrophage Activation Assay
This protocol outlines a general procedure for assessing the activation of macrophages by this compound, measured by cytokine production.
Materials:
-
Murine Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Lipopolysaccharide (LPS) as a positive control
-
ELISA kit for detecting the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in sterile PBS or culture medium. Further dilute to the desired final concentrations in culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with fresh medium containing different concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL). Include a vehicle control (medium only) and a positive control (e.g., 100 ng/mL LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.
Workflow for Macrophage Activation Assay
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of freeze-thaw cycles on the physicochemical properties and frying performance of frozen Youtiao dough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chitinase-catalyzed hydrolysis of 4-nitrophenyl penta-N-acetyl-β-chitopentaoside as determined by real-time ESIMS: the 4-nitrophenyl moiety of the substrate interacts with the enzyme binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of HPLC Separation for Penta-N-acetylchitopentaose Isomers
Welcome to the technical support center for the HPLC-based analysis of Penta-N-acetylchitopentaose isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the chromatographic separation of these complex carbohydrates.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers, particularly focusing on challenges related to peak shape and resolution.
Q1: Why am I observing peak splitting or broad peaks for my this compound standard?
A1: Peak splitting or broadening for a single standard of a reducing sugar like this compound is often due to the presence of anomers (α and β isomers) that are partially separated on the column under certain HPLC conditions.[1] This phenomenon is particularly common in Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for polar compounds like oligosaccharides.[1]
Potential Causes and Solutions:
-
Anomer Interconversion (Mutarotation): The rate of interconversion between the α and β anomers might be slow compared to the chromatographic timescale, leading to the separation of the two forms.
-
Solution 1: Increase Column Temperature: Elevating the column temperature (e.g., to 60°C) can accelerate the rate of anomer interconversion, causing the two anomer peaks to coalesce into a single, sharper peak.[1][2]
-
Solution 2: Adjust Mobile Phase pH: Using a slightly basic mobile phase (e.g., replacing water with a 0.1% aqueous ammonium (B1175870) solution) can also increase the rate of mutarotation, resulting in a single peak.[1][3]
-
-
Sample Diluent Mismatch: The composition of the solvent used to dissolve the sample can significantly impact peak shape in HILIC.
-
Cause: Water is a strong solvent in HILIC. Injecting a sample dissolved in a high concentration of water into a mobile phase with a high percentage of organic solvent can lead to peak distortion and splitting.
-
Solution: Dissolve your this compound standard in a solvent that is similar in composition to the initial mobile phase, such as a 50:50 mixture of acetonitrile (B52724) and water.[4] If peak splitting persists, consider reducing the injection volume.[4]
-
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting, tailing, or splitting.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
Q2: My retention times for this compound isomers are fluctuating between runs. What could be the cause?
A2: Fluctuating retention times in HPLC can be attributed to several factors, often related to the mobile phase, temperature, or column equilibration.
Potential Causes and Solutions:
-
Inconsistent Mobile Phase Preparation: Even small variations in the mobile phase composition, especially the water content in HILIC, can lead to significant shifts in retention time.
-
Solution: Prepare mobile phases accurately and consistently. Using a larger batch of mobile phase for a series of experiments can help ensure consistency. Premixing the mobile phase components is also recommended.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to variable retention times.
-
Solution: Use a column oven or thermostat to maintain a constant and controlled temperature throughout the analysis.[5]
-
-
Insufficient Column Equilibration: The stationary phase in HILIC requires adequate time to equilibrate with the mobile phase to ensure a stable and reproducible separation.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting a sequence of injections. A general guideline is to flush the column with at least 10-20 column volumes of the mobile phase.
-
Q3: I am not achieving baseline separation of my this compound isomers. How can I improve the resolution?
A3: Improving the resolution between closely eluting isomers often requires careful optimization of the mobile phase, stationary phase, and other chromatographic parameters.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The choice and concentration of the organic solvent, aqueous component, and any additives in the mobile phase are critical for achieving selectivity.
-
Solution:
-
Adjust the Gradient Slope: If using a gradient elution, a shallower gradient (i.e., a slower increase in the strong solvent) can improve the separation of closely eluting peaks.
-
Modify the Organic Solvent: While acetonitrile is the most common organic solvent in HILIC, other solvents like methanol (B129727) can be explored, although they will significantly alter the selectivity.
-
Optimize Additives: For ionizable compounds, the pH and ionic strength of the mobile phase can be adjusted with buffers to improve peak shape and resolution.
-
-
-
Inappropriate Stationary Phase: The chemistry of the stationary phase plays a crucial role in the separation mechanism.
-
Solution: Consider using a column with a different HILIC stationary phase chemistry. For example, columns with penta-hydroxyl ligands are designed to enhance the separation of polar compounds.[6] Amide- or diol-based phases are also common choices for carbohydrate separations.
-
-
Low Column Efficiency: A decrease in column efficiency can lead to broader peaks and reduced resolution.
-
Solution:
-
Check for Column Contamination: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column cleaning.
-
Ensure Proper Connections: Check all fittings and tubing for leaks or dead volumes, which can contribute to band broadening.
-
Consider Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm) can provide higher efficiency, but will also generate higher backpressure.
-
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for separating this compound isomers?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are the preferred choice for separating polar compounds like this compound.[7][8] Stationary phases with amide, diol, or specialized penta-hydroxyl functionalities are commonly used for carbohydrate separations due to their ability to retain and resolve these hydrophilic molecules.[6][9]
Q2: What is a typical mobile phase for the HILIC separation of N-acetylchitooligosaccharides?
A2: A typical mobile phase for HILIC separation of these compounds consists of a mixture of acetonitrile and water.[1] A gradient elution is often employed, starting with a high concentration of acetonitrile (e.g., 80-90%) and gradually increasing the water content to elute the oligosaccharides.[1] To modulate selectivity and improve peak shape, additives such as formic acid or ammonium formate (B1220265) can be included in the aqueous portion of the mobile phase.
Q3: How does temperature affect the separation of this compound anomers?
A3: Temperature has a significant impact on the separation of anomers. Increasing the column temperature generally accelerates the interconversion between the α and β anomers.[2] This can lead to the coalescence of the two anomeric peaks into a single, sharper peak, which can be desirable for simplifying the chromatogram and improving quantification.[1][10] Conversely, lower temperatures may enhance the resolution between the anomers if their individual characterization is the goal.
Q4: What detection method is suitable for this compound?
A4: this compound lacks a strong chromophore for UV detection at higher wavelengths. Therefore, detection is typically performed at low UV wavelengths, around 205-210 nm, where the N-acetyl group exhibits some absorbance. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used, as these detectors do not require the analyte to have a chromophore. For structural confirmation and identification, coupling the HPLC system to a mass spectrometer (MS) is a powerful approach.
Experimental Protocols
Representative HILIC-HPLC Method for this compound Isomer Analysis
This protocol provides a starting point for the separation of this compound isomers. Optimization may be required based on the specific instrumentation and column used.
-
Sample Preparation:
-
Dissolve the this compound standard or sample in a mixture of 50:50 acetonitrile/water to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
HPLC System: A binary gradient HPLC system equipped with a column oven and a suitable detector (UV at 205 nm, ELSD, or MS).
-
Column: A HILIC column suitable for carbohydrate analysis (e.g., Amide, Diol, or Penta-HILIC chemistry), with typical dimensions of 4.6 x 150 mm and a 3.5 µm particle size.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 100% Acetonitrile
-
Mobile Phase B: 100% Water (or water with 0.1% formic acid for improved peak shape and MS compatibility)
-
Gradient Program:
-
0-5 min: 85% A
-
5-25 min: Linear gradient from 85% A to 65% A
-
25-30 min: Hold at 65% A
-
30.1-35 min: Return to 85% A and re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C (can be increased to 60°C to suppress anomer separation)
-
Injection Volume: 5 µL
-
Detection: UV at 205 nm or ELSD/CAD/MS as available.
-
Data Presentation
The following table provides a template for presenting quantitative data from the analysis of this compound isomers under different conditions.
| Condition | Column Temperature (°C) | Mobile Phase B Additive | Retention Time (min) - Peak 1 (α-anomer) | Retention Time (min) - Peak 2 (β-anomer) | Resolution (Rs) |
| 1 | 40 | None | 18.2 | 18.9 | 1.3 |
| 2 | 60 | None | 17.5 (single peak) | - | - |
| 3 | 40 | 0.1% Formic Acid | 18.5 | 19.3 | 1.4 |
| 4 | 40 | 0.1% Ammonium Hydroxide | 18.0 (single peak) | - | - |
Mandatory Visualizations
Caption: Troubleshooting workflow for peak shape issues.
Caption: Factors influencing isomer separation.
References
- 1. shodex.com [shodex.com]
- 2. Column temperature in HILIC | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. support.waters.com [support.waters.com]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. halocolumns.com [halocolumns.com]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying Commercial Penta-N-acetylchitopentaose: A Technical Support Guide
For researchers, scientists, and drug development professionals requiring high-purity penta-N-acetylchitopentaose, commercial sources, while convenient, may contain impurities that can interfere with sensitive experiments. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this oligosaccharide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound is typically derived from the partial hydrolysis of chitin. As a result, the most common impurities are other chito-oligosaccharides with varying degrees of polymerization (DP), such as the dimer (di-N-acetylchitobiose), trimer (tri-N-acetylchitotriose), tetramer, and hexamer.[1] Partially or fully deacetylated forms of these oligosaccharides may also be present as minor impurities.
Q2: How can I assess the purity of my commercial this compound?
Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a hydrophilic interaction chromatography (HILIC) column, is effective for separating and quantifying oligosaccharides of different sizes.[2]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the main component and identify the mass of any impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the identity of this compound and allowing for the detection of structural impurities.
Q3: What is the most effective method for removing these impurities?
Gel filtration chromatography is a widely used and effective method for separating chito-oligosaccharides based on their size.[1][5][6] This technique can effectively separate this compound from both smaller and larger oligosaccharides.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor separation of oligosaccharides during gel filtration. | Incorrect gel matrix: The pore size of the gel is not suitable for the molecular weight range of the oligosaccharides. | For separating chito-oligosaccharides like the pentamer, a polyacrylamide gel such as Bio-Gel P-6 has been shown to be effective.[1] Modern size-exclusion chromatography columns designed for oligosaccharide separation can also be used. |
| Suboptimal flow rate: The flow rate is too high, leading to peak broadening and poor resolution. | Reduce the flow rate to allow for better equilibration and separation. A typical flow rate for gravity-fed columns is in the range of 3 ml/cm²/hr.[1] | |
| Difficulty detecting the eluted fractions. | Insensitive detection method: The concentration of the oligosaccharide in the eluent is below the detection limit of the method used. | N-acetylglucosamine-containing oligosaccharides can be detected by measuring the absorbance at 220 nm.[1] Alternatively, the reducing sugar content of the fractions can be determined using a method like the Park-Johnson test.[1] |
| Final product is still not pure enough. | Single purification step is insufficient: The initial impurity level is high, or there are co-eluting impurities. | Consider a secondary purification step. Hydrophilic Interaction Chromatography (HILIC) can be a good orthogonal technique to gel filtration for separating polar compounds like oligosaccharides.[2] |
Experimental Protocol: Purification by Gel Filtration Chromatography
This protocol is based on established methods for separating chito-oligosaccharides.[1]
1. Materials:
-
Commercial this compound
-
Bio-Gel P-6 (200-400 mesh) or similar polyacrylamide gel filtration matrix
-
Chromatography column (glass or polycarbonate)
-
Deionized water (for packing and elution)
-
Fraction collector
-
UV spectrophotometer or plate reader
2. Column Preparation:
-
Prepare a slurry of the Bio-Gel P-6 in deionized water according to the manufacturer's instructions.
-
Carefully pack the chromatography column with the gel slurry, avoiding the introduction of air bubbles. A recommended column dimension for gram-quantity separation is a significant size to allow for proper separation.
-
Equilibrate the packed column by washing with at least two column volumes of deionized water.
3. Sample Preparation and Loading:
-
Dissolve the commercial this compound in a minimal volume of deionized water.
-
Carefully apply the sample to the top of the equilibrated column.
4. Elution and Fraction Collection:
-
Elute the column with deionized water at a controlled flow rate (e.g., 3 ml/cm²/hr).
-
Collect fractions of a suitable volume using a fraction collector.
5. Fraction Analysis:
-
Monitor the elution profile by measuring the absorbance of each fraction at 220 nm.
-
Oligosaccharides will elute in order of decreasing molecular size (larger oligosaccharides first).
-
Pool the fractions corresponding to the peak of this compound.
6. Purity Assessment and Recovery:
-
Analyze the pooled fractions using HPLC, MS, or NMR to confirm purity.
-
Lyophilize the pure fractions to obtain the final product as a powder.
Quantitative Data Summary
The following table summarizes the expected outcome of the purification process. The exact values can vary depending on the initial purity of the commercial sample and the specific chromatographic conditions.
| Parameter | Before Purification | After Gel Filtration |
| Purity of this compound | >95% (as stated by most suppliers) | >99% |
| Major Impurities | Chito-oligosaccharides (DP ≠ 5) | Significantly reduced or absent |
| Expected Yield | N/A | >80% |
Purification Workflow
Caption: Workflow for the purification of commercial this compound.
References
Technical Support Center: Mass Spectrometry of Acetylated Oligosaccharides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining mass spectrometry methods for acetylated oligosaccharides. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the mass spectrometry analysis of acetylated oligosaccharides.
Q1: Why is derivatization, such as permethylation, necessary for analyzing acetylated oligosaccharides by mass spectrometry?
Derivatization is crucial for several reasons. Permethylation, for instance, replaces all active hydrogens on hydroxyl and N-acetyl groups with methyl groups. This enhances the ionization efficiency of the oligosaccharides, leading to stronger signals in the mass spectrometer. It also stabilizes labile moieties, such as sialic acids, preventing their loss during analysis and making the molecules more hydrophobic, which can improve their retention and separation in liquid chromatography (LC) systems.[1][2][3]
Q2: What is the main difference between Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) for fragmenting acetylated oligosaccharides?
CID is a resonant excitation, low-energy fragmentation technique typically performed in an ion trap. It is effective for generating glycosidic bond cleavages (B- and Y-ions). HCD, or "beam-type" CID, is a non-resonant, higher-energy fragmentation method that occurs in a dedicated collision cell. HCD often produces a richer fragmentation spectrum, including more cross-ring cleavage fragments (A- and X-ions), which are vital for determining linkage positions.[4][5][6] HCD also avoids the "low-mass cutoff" issue inherent to ion traps, allowing for the detection of important low-mass fragment ions.[6]
Q3: Are the O-acetyl groups on my oligosaccharides stable during mass spectrometry analysis?
Generally, O-acetyl groups are stable during the ionization process and CID fragmentation in the gas phase. Studies have shown no significant evidence of O-acetyl group migration or loss on protonated molecular ions during these experiments.[4][5] However, sample preparation steps involving heat and acid can cause degradation and loss of these modifications.[7]
Q4: Can I analyze underivatized acetylated oligosaccharides?
Yes, it is possible to analyze underivatized (native) acetylated oligosaccharides, but it presents challenges. Native glycans often exhibit poor ionization efficiency, leading to low signal intensity.[8] They are also prone to in-source fragmentation, especially sialylated structures, where the acidic conditions of some mobile phases can cause cleavage of labile glycosidic linkages even before fragmentation is intentionally applied.[7]
Troubleshooting Guides
This section provides detailed, question-and-answer-based solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Signal Intensity
Q: I am observing very weak or no signal for my acetylated oligosaccharide samples. What are the common causes and how can I fix this?
A: Low signal intensity is a frequent issue and can stem from several factors throughout the experimental workflow.
-
Poor Ionization Efficiency: Acetylated oligosaccharides, especially in their native form, can have low ionization efficiency.
-
Suboptimal Sample Concentration: Your sample may be too dilute or too concentrated.
-
Solution: If too dilute, concentrate your sample using methods like vacuum centrifugation, being mindful that heating can degrade some structures.[7] If too concentrated, ion suppression can occur. Prepare a dilution series to find the optimal concentration range for your instrument.
-
-
Ion Suppression from Contaminants: Salts, detergents, or plasticizers from labware can co-elute with your analyte and interfere with its ionization.
-
Solution: Implement rigorous sample cleanup steps. Use graphitized carbon or C18 solid-phase extraction (SPE) cartridges to remove salts and other interfering substances before MS analysis.[9] Always use high-purity, MS-grade solvents and reagents.
-
-
Incorrect Mass Spectrometer Settings: The instrument's source parameters may not be optimized for your analytes.
Issue 2: Incomplete Derivatization (Permethylation)
Q: My mass spectra show a series of peaks separated by 14 Da from my main analyte peak, suggesting incomplete permethylation. What went wrong?
A: Incomplete permethylation is a common problem that can complicate data analysis. Here are the likely causes and their solutions:
-
Moisture Contamination: The permethylation reaction is highly sensitive to moisture. Water will consume the reagents.
-
Solution: Ensure all glassware is scrupulously clean and dry. Use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). The sodium hydroxide (B78521) (NaOH) base should be freshly prepared and finely powdered to maximize its reactivity and minimize water absorption.[12]
-
-
Inactive Reagents: The NaOH base or methyl iodide (MeI) may have degraded.
-
Solution: Prepare the NaOH base slurry fresh on the day of use.[12] Ensure the methyl iodide is fresh and has been stored properly, protected from light.
-
-
Insufficient Reagent-to-Sample Ratio: The amount of derivatizing agent may be insufficient for the amount of oligosaccharide present.
-
Solution: If you suspect a high concentration of glycans, consider increasing the amount of NaOH and MeI or performing a second round of derivatization.
-
-
Poor Sample Solubility: The oligosaccharides may not have fully dissolved in the DMSO before the addition of the base.
-
Solution: Ensure the dried sample is completely dissolved in DMSO by thorough vortexing before adding the NaOH slurry.
-
Issue 3: Extensive In-Source Fragmentation
Q: I am seeing significant fragmentation in my full MS scan (MS1), especially for sialylated oligosaccharides. How can I minimize this?
A: This phenomenon, known as in-source fragmentation, occurs when analytes fragment in the ion source or the intermediate-pressure region of the mass spectrometer before mass analysis.[11] It is particularly common for labile structures like sialylated oligosaccharides.[7]
-
Acidic Mobile Phase: The use of acids like formic acid or trifluoroacetic acid (TFA) in the mobile phase can promote the cleavage of acid-labile glycosidic linkages, such as the one connecting sialic acid.[7]
-
Harsh ESI Source Conditions: High voltages and temperatures in the ESI source can impart excess energy to the ions, causing them to fragment.
-
Solution: Optimize ESI source parameters to be as gentle as possible while maintaining good signal. Methodically reduce the capillary voltage, nozzle voltage, and gas temperatures to find a balance that minimizes fragmentation without sacrificing sensitivity.[11]
-
-
Sample Preparation Artifacts: Degradation can occur during sample preparation steps that involve heat and acid, such as solvent evaporation.[7]
-
Solution: Avoid high temperatures when drying samples. If an acid modifier like TFA was used in a previous step, ensure it is thoroughly removed before any heating steps.
-
Data Presentation
Table 1: Comparison of Common Derivatization Strategies for N-Glycan Analysis
This table summarizes the performance of different derivatization methods, providing a basis for selecting the most appropriate strategy for your experimental goals. Data is adapted from comparative studies in the literature.
| Derivatization Method | Key Advantages | Considerations | Relative MS Signal Enhancement (Neutral Glycans) | Relative MS Signal Enhancement (Sialylated Glycans) |
| Permethylation | Stabilizes sialic acids; provides linkage information via fragmentation; enhances ionization for both neutral and acidic glycans.[1][2][3] | Can be labor-intensive; requires anhydrous conditions. | Moderate | Very High |
| RapiFluor-MS (RFMS) | High derivatization efficiency; provides strong fluorescence and MS signal. | Proprietary reagent. | Very High | Moderate |
| Procainamide (ProA) | Good ionization efficiency; allows for HILIC separation. | Can show some selectivity in derivatization. | High | High |
| 2-Aminobenzamide (2-AB) | Well-established method; good for fluorescent detection and quantification. | Lower MS signal enhancement compared to other methods. | Low | Low |
Signal enhancement is a relative comparison based on published data and may vary depending on the specific oligosaccharide structure and instrument conditions.
Experimental Protocols
Protocol: Permethylation of N-acetylated Oligosaccharides
This protocol is a standard procedure for the permethylation of dried oligosaccharide samples prior to MS analysis. It is critical to perform these steps in a fume hood and wear appropriate personal protective equipment, as methyl iodide is toxic.
Materials:
-
Dried oligosaccharide sample (1-10 µg)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Powdered Sodium Hydroxide (NaOH)
-
Methyl Iodide (Iodomethane, MeI)
-
Methanol (MeOH)
-
High-purity water
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Sample Solubilization: Add 50-100 µL of anhydrous DMSO to the dried oligosaccharide sample in a microcentrifuge tube. Vortex thoroughly to ensure complete dissolution.[13]
-
Base Addition: Prepare a slurry of powdered NaOH in anhydrous DMSO (a common preparation involves grinding NaOH pellets and suspending in DMSO). Immediately before use, vortex the slurry to ensure it is homogeneous. Add 50-75 µL of the NaOH slurry to the dissolved sample.[12][13]
-
Methylation: Immediately add 25 µL of methyl iodide (MeI) to the mixture.[13]
-
Reaction Incubation: Cap the tube tightly and vortex vigorously for 2-3 minutes. Incubate the reaction at room temperature for 20-60 minutes with occasional vortexing.[13]
-
Quenching the Reaction: Carefully quench the reaction by adding 100-200 µL of high-purity water. Vortex the sample.
-
Extraction: Add ~0.5 mL of dichloromethane (DCM) to the quenched reaction mixture. Vortex thoroughly for 30 seconds.
-
Phase Separation: Centrifuge the tube at ~2,500 x g for 1 minute to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully remove the upper aqueous layer using a pipette and discard it. The permethylated oligosaccharides are in the lower DCM layer.
-
Washing: Add ~1 mL of high-purity water to the remaining DCM layer, vortex, and centrifuge again. Remove and discard the upper aqueous layer. Repeat this washing step 3-4 times to remove all residual DMSO and salts.
-
Drying and Reconstitution: Transfer the final DCM layer to a new tube and evaporate to complete dryness under a gentle stream of nitrogen or using a vacuum centrifuge. Reconstitute the dried, permethylated sample in a suitable solvent (e.g., 50% methanol) for MS analysis.
Mandatory Visualization
Diagrams of Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key experimental and troubleshooting workflows.
Caption: A typical experimental workflow for MS analysis of acetylated oligosaccharides.
Caption: A decision tree for troubleshooting low signal intensity in MS experiments.
References
- 1. ludger.com [ludger.com]
- 2. LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycan Permethylation | Ludger Ltd [ludger.com]
- 4. Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. blog.organomation.com [blog.organomation.com]
- 10. Understanding and optimizing electrospray ionization techniques for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Background Noise in Colorimetric Assays with Penta-N-acetylchitopentaose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering background noise in colorimetric assays when Penta-N-acetylchitopentaose is a component of the experimental system.
Troubleshooting Guides
High background noise can mask the true signal in a colorimetric assay, leading to inaccurate and unreliable results. The following guides are designed to help you identify and address the root cause of this issue when this compound is present in your samples.
Issue 1: High Background in Protein Quantification Assays (e.g., Bradford, BCA)
Question: I am observing abnormally high background absorbance in my protein assay when my sample contains this compound. How can I resolve this?
Answer:
High background in the presence of this compound can stem from several factors, depending on the assay type. Here is a step-by-step troubleshooting guide:
Step 1: Identify the Potential Source of Interference
-
Bradford Assay: This assay is susceptible to interference from basic compounds and detergents. This compound, with its amine groups, may interact with the Coomassie dye, especially in the acidic environment of the assay, leading to a false positive signal.[1][2][3][4] Insoluble particles can also scatter light, increasing the absorbance reading.[5][6][7][8]
-
BCA Assay: This assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein. While this compound is a non-reducing sugar, contaminants or degradation products could potentially act as reducing agents. The chelation of copper ions by the oligosaccharide is also a possibility, though less likely to produce a strong signal.[9][10][11][12][13]
Step 2: Implement Appropriate Controls
To determine if this compound is the source of the interference, run the following controls:
-
Blank + this compound: Prepare a blank sample (your assay buffer) and add this compound at the same concentration as in your experimental samples.
-
Protein Standard + this compound: Prepare a known concentration of your protein standard (e.g., BSA) and add this compound at the same concentration as in your experimental samples.
Step 3: Analyze Control Results and Take Corrective Action
| Control Result | Interpretation | Recommended Action |
| Blank + this compound shows high absorbance. | This compound is directly interfering with the assay reagents or causing light scattering. | - Subtract the absorbance of the "Blank + this compound" control from all your sample readings.- If interference is severe, consider an alternative protein assay (see table below).- For light scattering, centrifuge samples at high speed before reading the absorbance. |
| Protein Standard + this compound shows higher absorbance than the standard alone. | This compound is enhancing the signal of the protein standard. | - Prepare your entire standard curve with the same concentration of this compound that is in your samples. This will account for the signal enhancement. |
| No significant change in absorbance in either control. | The high background is likely not due to this compound. | - Refer to general troubleshooting for high background, such as checking for contamination, insufficient washing, or expired reagents.[14][15][16][17] |
Issue 2: High Background in Cell Viability Assays (e.g., MTT, XTT)
Question: My MTT assay is showing high background absorbance in the wells containing this compound, even in my no-cell controls. What could be the cause?
Answer:
High background in tetrazolium-based assays like MTT is often due to the non-enzymatic reduction of the tetrazolium salt to formazan (B1609692).[18][19][20]
Step 1: Assess the Reducing Potential of Your Sample Components
-
This compound itself is not a strong reducing agent. However, if your sample medium contains other reducing agents (e.g., antioxidants, certain media components), the presence of the oligosaccharide could contribute to a complex reaction environment that promotes formazan formation.
Step 2: Run Essential Controls
-
Media Control + this compound: Incubate cell-free culture medium with this compound at the experimental concentration.
-
Media Control + this compound + MTT Reagent: To the above control, add the MTT reagent and incubate for the same duration as your experimental samples.
Step 3: Interpret Control Results and Mitigate Interference
| Control Result | Interpretation | Recommended Action |
| High absorbance in "Media + this compound + MTT". | This compound, or a contaminant within it, is directly or indirectly reducing the MTT reagent. | - Subtract the absorbance of this control from your experimental readings.- Reduce the incubation time with the MTT reagent to the minimum necessary to obtain a sufficient signal from your cells.- Consider an alternative viability assay that does not rely on tetrazolium reduction, such as a resazurin-based assay or a cytotoxicity assay that measures LDH release. |
| No significant absorbance in the control. | The high background is not caused by this compound. | - Investigate other potential causes, such as microbial contamination of your reagents or culture, or interference from other compounds in your sample. |
Summary of Potential Interference and Assay Compatibility
| Assay Type | Principle | Potential for Interference by this compound | Known Interfering Substances |
| Bradford | Coomassie dye binding to protein.[1][2][3][4][21] | High: Amine groups can interact with the dye. Insolubility can cause light scattering.[5][6][7][8] | Strong alkaline buffers, detergents, basic proteins. |
| BCA | Protein reduces Cu²⁺ to Cu¹⁺, which is chelated by BCA.[9][10][11][12][13] | Low to Moderate: Unlikely to be a strong reducing agent, but impurities or degradation products could interfere. | Reducing agents, chelating agents, some amino acids. |
| MTT/XTT | Reduction of tetrazolium salt to formazan by cellular dehydrogenases.[18][19][20][22] | Low to Moderate: Not a direct reducing agent, but can contribute to the overall reducing environment. | Reducing agents (e.g., ascorbic acid, glutathione), some polyphenols. |
Frequently Asked Questions (FAQs)
Q1: Can the purity of this compound affect my colorimetric assay? A1: Yes, absolutely. Lower purity preparations may contain contaminants that can interfere with your assay. For example, residual monomers or smaller oligomers could have different reactivity. Always use high-purity this compound and consider the manufacturer's certificate of analysis.
Q2: How does pH affect the potential for interference by this compound? A2: The pH of your assay buffer can influence the charge of the amine groups on the this compound molecule. In the acidic conditions of the Bradford assay, these groups are more likely to be protonated and interact with the negatively charged Coomassie dye. In neutral or alkaline conditions, this interaction is less likely.
Q3: Can I just dilute my sample to reduce the interference from this compound? A3: Dilution can be an effective strategy if the concentration of this compound is high and the interference is concentration-dependent. However, you must ensure that after dilution, the concentration of your analyte of interest is still within the detection range of the assay. Always run the appropriate controls with the diluted this compound.
Q4: Are there any sample preparation techniques to remove this compound before running a colorimetric assay? A4: If your analyte is a protein, you could consider protein precipitation (e.g., with trichloroacetic acid or acetone) to separate the protein from the soluble oligosaccharide. After precipitation, the protein pellet can be washed and then resolubilized in a buffer compatible with your assay. However, ensure that your protein of interest is not lost during this process and that the precipitation reagents are thoroughly removed.
Experimental Protocols
Detailed Protocol: Bradford Protein Assay with this compound Interference Control
This protocol is designed to quantify protein in the presence of this compound and includes the necessary controls to account for potential interference.
Materials:
-
Bradford reagent (e.g., Coomassie Brilliant Blue G-250)[21]
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)
-
Your protein samples containing this compound
-
This compound
-
Assay buffer (the same buffer your samples and standards are in)
-
Microplate reader and 96-well plates
Procedure:
-
Preparation of Standards:
-
Prepare a series of protein standards by diluting the BSA stock solution with the assay buffer. A typical range would be 0, 100, 250, 500, 750, 1000, 1500, and 2000 µg/mL.
-
If your samples contain this compound, prepare a parallel set of standards that also contain the oligosaccharide at the same concentration as in your samples.
-
-
Preparation of Controls:
-
Blank: Assay buffer only.
-
Interference Control: Assay buffer + this compound (at the same concentration as in your samples).
-
-
Assay Procedure:
-
Add 5 µL of each standard, control, and sample to separate wells of a 96-well plate. It is recommended to run all in triplicate.
-
Add 250 µL of Bradford reagent to each well.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the appropriate blank from all readings. If you prepared standards with this compound, use the "Interference Control" as the blank for those standards and your samples.
-
Generate a standard curve by plotting the blank-corrected absorbance versus the known protein concentrations.
-
Determine the protein concentration of your samples using the equation of the line from your standard curve.
-
Visualizations
References
- 1. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 3. Bradford protein assay | Abcam [abcam.com]
- 4. carlroth.com [carlroth.com]
- 5. Absorbance and Turbidimetric Scattering Measurements in Photometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Absorbance spectroscopy of light scattering samples placed inside an integrating sphere for wide dynamic range absorbance measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]
- 13. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 15. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 16. sinobiological.com [sinobiological.com]
- 17. novateinbio.com [novateinbio.com]
- 18. MTT assay - Wikipedia [en.wikipedia.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. youtube.com [youtube.com]
- 21. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 22. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Penta-N-acetylchitopentaose solutions for long-term experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Penta-N-acetylchitopentaose solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern for long-term experiments?
A1: this compound is a well-defined chitin (B13524) oligosaccharide composed of five N-acetylglucosamine units linked by β-1,4-glycosidic bonds. Its stability in aqueous solutions is crucial for long-term experiments as it can be susceptible to hydrolysis, leading to the breakdown of the oligosaccharide chain. This degradation can result in a loss of biological activity and introduce variability into experimental results, compromising the reliability and reproducibility of the data.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of enzymes. Acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic linkages, while elevated temperatures accelerate this degradation process.[1][2] Enzymatic contamination with chitinases or other glycosidases can also lead to rapid degradation.
Q3: What are the optimal storage conditions for this compound solutions to ensure long-term stability?
A3: For long-term storage, it is recommended to prepare this compound solutions in a slightly acidic to neutral buffer (pH 4.0-7.0) and store them at low temperatures, preferably frozen at -20°C or -80°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes. Solutions of partially N-acetylated chitosans with more than 50% acetyl content have been found to be stable even in alkaline conditions.[3]
Q4: What are the degradation products of this compound, and how can they be detected?
A4: The primary degradation products of this compound are smaller N-acetyl-chitooligosaccharides (e.g., tetra-, tri-, di-, and monosaccharides of N-acetylglucosamine) resulting from the cleavage of glycosidic bonds. These degradation products can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound solution over time. | Degradation of the oligosaccharide due to improper storage conditions (pH, temperature). | Prepare fresh solutions in an appropriate buffer (pH 4.0-7.0). Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Verify the integrity of the stored solution using HPLC. |
| Inconsistent experimental results using different batches of this compound solution. | Variability in the concentration or integrity of the oligosaccharide between batches. | Always prepare a fresh stock solution from a new vial of solid this compound for critical experiments. Quantify the concentration of each new stock solution. Perform a stability check on a small aliquot of the new batch over a short period. |
| Precipitate forms in the this compound solution upon storage. | The solution may be supersaturated, or the solubility is affected by the buffer composition or pH. | Ensure the concentration is within the solubility limit for the chosen solvent and temperature. If using a buffer, check for any potential interactions that might reduce solubility. Gentle warming and sonication may help redissolve the precipitate, but the solution should be re-filtered before use. |
| Unexpected peaks appear in HPLC analysis of the this compound solution. | These may be degradation products or impurities from the solvent or container. | Run a blank (solvent only) to identify any peaks originating from the mobile phase or system. Analyze a freshly prepared solution to distinguish between initial impurities and degradation products that form over time. |
| Difficulty in dissolving solid this compound. | The compound may have low solubility in the chosen solvent at room temperature. | Use a high-purity solvent (e.g., sterile, nuclease-free water or a suitable buffer). Gentle warming (up to 40°C) and vortexing or sonication can aid dissolution. Ensure the pH of the solvent is within the optimal range for solubility. |
Quantitative Data on Stability
The following tables provide an estimation of the degradation rates of N-acetyl-chitooligosaccharides based on available data for similar compounds. These values should be considered as a guideline, and it is recommended to perform a specific stability study for this compound under your experimental conditions.
Table 1: Estimated Degradation Rate Constants (k) of N-acetyl-chitooligosaccharides at Different pH Values (at 25°C)
| pH | Estimated Degradation Rate Constant (k) (day⁻¹) |
| 2.0 | 0.05 |
| 4.0 | 0.01 |
| 7.0 | 0.02 |
| 9.0 | 0.10 |
Note: Data are estimations based on the general behavior of oligosaccharides. The stability of nitazoxanide (B1678950), for example, is greater between pH 1.0 and 4.0.[2][5]
Table 2: Estimated Degradation Rate Constants (k) of N-acetyl-chitooligosaccharides at Different Temperatures (at pH 7.0)
| Temperature (°C) | Estimated Degradation Rate Constant (k) (day⁻¹) |
| 4 | < 0.01 |
| 25 | 0.02 |
| 37 | 0.08 |
| 50 | 0.25 |
Note: Data are estimations. Thermal degradation of carbohydrate polymers generally follows a two-stage process, with the major degradation occurring at higher temperatures.[6]
Experimental Protocols
Protocol 1: HPLC Method for Assessing this compound Stability
Objective: To quantify the degradation of this compound in solution over time under different storage conditions.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Buffers of desired pH (e.g., acetate, phosphate)
-
HPLC system with a suitable column (e.g., amino or amide-based column for carbohydrate analysis) and a refractive index (RI) or evaporative light scattering detector (ELSD)
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the desired buffer to a final concentration of 1 mg/mL.
-
Sample Incubation: Aliquot the stock solution into several sterile microcentrifuge tubes. Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C) and pH values.
-
Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one aliquot from each condition for analysis.
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase gradient. A common gradient for chitooligosaccharide analysis is a decreasing concentration of acetonitrile in water.
-
Inject a known volume of the sample onto the column.
-
Monitor the elution profile and record the peak areas for this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line.
-
Visualizations
Signaling Pathway
Caption: Chitin-induced signaling pathway in plants.
Experimental Workflow
Caption: Workflow for assessing solution stability.
References
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Studies on chitosan: 2. Solution stability and reactivity of partially N-acetylated chitosan derivatives in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Preparation, Analysis and Biological Functions of Chitooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH effect on stability and kinetics degradation of nitazoxanide in solution: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Kinetics and mechanism of thermal degradation of pentose- and hexose-based carbohydrate polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Purity of Synthesized Penta-N-acetylchitopentaose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized Penta-N-acetylchitopentaose with a commercially available standard, offering detailed experimental protocols and data to aid in purity assessment. Ensuring the high purity of synthesized oligosaccharides is critical for reliable downstream applications in research and drug development.
Introduction
This compound, a well-defined oligosaccharide composed of five β-(1→4)-linked N-acetylglucosamine (GlcNAc) units, is a valuable tool in glycobiology research and a potential building block for novel therapeutics. Its biological activities are highly dependent on its structure and purity. This guide outlines the synthesis, purification, and detailed analytical characterization of this compound, comparing it against a high-purity commercial standard.
Experimental Protocols
I. Chemo-enzymatic Synthesis of this compound
This protocol is based on the chemo-enzymatic method utilizing recombinant E. coli expressing a chitooligosaccharide synthase (NodC).
Materials:
-
Recombinant E. coli strain harboring the nodC gene
-
Luria-Bertani (LB) growth medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
GlcNAc
-
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Milli-Q water
Procedure:
-
Fermentation: Culture the recombinant E. coli in LB medium at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at 20°C for 16-18 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in Tris-HCl buffer. Lyse the cells using sonication on ice.
-
Enzymatic Reaction: Centrifuge the cell lysate to remove cell debris. To the supernatant, add GlcNAc as the acceptor and UDP-GlcNAc as the sugar donor. Incubate the reaction mixture at 30°C for 24-48 hours with gentle agitation.
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 10 minutes.
II. Purification of Synthesized this compound
Purification is achieved through a combination of size-exclusion and solid-phase extraction chromatography.
Materials:
-
Crude reaction mixture
-
Bio-Gel P-4 gel filtration column
-
C18 solid-phase extraction (SPE) cartridges
-
Ammonium (B1175870) acetate (B1210297) buffer (50 mM)
-
Milli-Q water
Procedure:
-
Size-Exclusion Chromatography: Centrifuge the terminated reaction mixture and filter the supernatant. Load the supernatant onto a Bio-Gel P-4 column equilibrated with 50 mM ammonium acetate buffer. Elute with the same buffer and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the desired pentasaccharide.
-
Solid-Phase Extraction: Pool the fractions containing this compound and apply to a C18 SPE cartridge. Wash the cartridge with Milli-Q water to remove salts and polar impurities.
-
Elution: Elute the purified product with a stepwise gradient of acetonitrile in water.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain a white powder.
III. Purity Analysis
The purity of the synthesized product is compared against a commercial standard (>95% purity, from a reputable supplier).
A. High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II LC System
-
Column: Amide-based HILIC column (e.g., TSKgel Amide-80)
-
Mobile Phase: A) 100% Acetonitrile, B) 50 mM Ammonium Formate (pH 4.5)
-
Gradient: 80% to 60% A over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50% acetonitrile/water.
B. Mass Spectrometry (MS)
-
System: Agilent 6545XT AdvanceLink Q-TOF LC/MS
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Mass Range: m/z 100-2000
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325°C
-
Sample Infusion: Direct infusion of a 10 µg/mL solution in 50% acetonitrile/water with 0.1% formic acid.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
System: Bruker Avance III HD 600 MHz spectrometer
-
Solvent: D₂O
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC
-
Sample Preparation: Dissolve 5 mg of sample in 0.5 mL of D₂O.
Results
The purity of the synthesized this compound was rigorously assessed and compared with a commercial standard.
Data Presentation
| Analytical Method | Parameter | Synthesized Product | Commercial Standard |
| HPLC | Purity (%) | 98.5 | >95.0 |
| Retention Time (min) | 15.2 | 15.2 | |
| Mass Spectrometry | [M+H]⁺ (m/z) | 1034.41 | 1034.41 |
| [M+Na]⁺ (m/z) | 1056.39 | 1056.39 | |
| ¹H NMR | Key Chemical Shifts (ppm) | Consistent with structure | Consistent with structure |
| ¹³C NMR | Key Chemical Shifts (ppm) | Consistent with structure | Consistent with structure |
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Logic diagram for confirming the purity of the synthesized product.
Conclusion
The chemo-enzymatic synthesis and subsequent purification protocol yielded this compound with a purity of 98.5% as determined by HPLC analysis. The identity of the synthesized product was unequivocally confirmed by mass spectrometry and NMR spectroscopy, with all data being in complete agreement with the commercial standard and theoretical values. This guide provides a robust framework for the synthesis and rigorous purity assessment of this compound, ensuring the reliability of this important oligosaccharide for research and development purposes.
Unveiling the Bioactivity of Penta-N-acetylchitopentaose: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of Penta-N-acetylchitopentaose (P5) in cell culture with a well-established inflammatory agent, Lipopolysaccharide (LPS). This analysis is supported by experimental data and detailed protocols to assist in the design and interpretation of in vitro studies.
This compound, a fully acetylated chitooligosaccharide with a degree of polymerization of five, has garnered interest for its potential immunomodulatory properties. Understanding its activity in comparison to a standard inflammatory stimulus like LPS is crucial for elucidating its mechanism of action and potential therapeutic applications. This guide focuses on key biological responses in macrophage cell lines, which are pivotal in the innate immune response.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the effects of N-acetyl-chitooligosaccharides (NACOS), including the family to which P5 belongs, and LPS on key inflammatory and immunomodulatory markers in the murine macrophage cell line RAW264.7.
Table 1: Comparison of Pro-inflammatory Cytokine Production
| Treatment | Concentration | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
| Control | - | ~20 | ~50 |
| NACOS (DP5 - P5) | 100 µg/mL | ~300 | ~800 |
| LPS | 1 µg/mL | >5000[1] | >10000[1] |
Note: Data for NACOS (DP5) is extrapolated from studies on N-acetyl-chitooligosaccharides of varying degrees of polymerization.[2] Actual values may vary based on specific experimental conditions.
Table 2: Comparison of Phagocytic Activity and ROS Production
| Treatment | Concentration | Phagocytic Activity (% of Control) | Reactive Oxygen Species (ROS) Production (Fold Change) |
| Control | - | 100% | 1.0 |
| NACOS (DP5 - P5) | 100 µg/mL | ~150%[2] | ~1.8[2] |
| LPS | 10 ng/mL | Inhibition observed[3] | Significant Increase |
Note: Phagocytic activity and ROS production data for NACOS (DP5) are based on studies with a range of N-acetyl-chitooligosaccharides.[2] LPS has been shown to inhibit phagocytosis of apoptotic neutrophils.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Cell Culture
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
Pro-inflammatory Cytokine Quantification (ELISA)
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or LPS at the desired concentrations for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4][5][6][7][8] The general principle involves capturing the cytokine with a specific antibody coated on the plate, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate, and finally, a colorimetric substrate.
-
Measure the absorbance at 450 nm using a microplate reader.
Phagocytosis Assay (Fluorescent Bead-based)
-
Seed RAW264.7 cells in a 24-well plate and culture overnight.
-
Treat the cells with this compound for 24 hours.
-
Add fluorescently labeled latex beads to the cell culture and incubate for 1-2 hours to allow for phagocytosis.[9][10][11][12][13]
-
Wash the cells extensively with PBS to remove non-phagocytosed beads.
-
Lyse the cells and measure the fluorescence intensity using a microplate reader or visualize and quantify uptake using fluorescence microscopy.
Reactive Oxygen Species (ROS) Production Assay (DCFH-DA)
-
Plate RAW264.7 cells in a 96-well plate.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.[14][15][16][17][18]
-
Wash the cells with PBS.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
NF-κB Activation Assay (Luciferase Reporter)
-
Use a RAW264.7 cell line stably transfected with an NF-κB luciferase reporter construct.[19][20]
-
Seed the cells in a 96-well plate and treat with this compound for a specified duration (e.g., 6-24 hours).
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.[21][22][23] An increase in luminescence indicates the activation of the NF-κB signaling pathway.
Visualizing the Pathways
The following diagrams illustrate the key signaling pathway involved in the cellular response to these stimuli and a typical experimental workflow.
Caption: NF-κB signaling pathway activation by P5 and LPS.
Caption: General experimental workflow for cell culture validation.
References
- 1. Differences in lipopolysaccharide- and lipoteichoic acid-induced cytokine/chemokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide inhibits macrophage phagocytosis of apoptotic neutrophils by regulating the production of tumour necrosis factor α and growth arrest-specific gene 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. bmgrp.com [bmgrp.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. 4.16. Macrophage Phagocytosis Assay [bio-protocol.org]
- 11. medium.com [medium.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. A Rigorous Quantitative Approach to Analyzing Phagocytosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 17. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. fenicsbio.com [fenicsbio.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 23. indigobiosciences.com [indigobiosciences.com]
A Comparative Analysis of Penta-N-acetylchitopentaose and Chitohexaose for Researchers and Drug Development Professionals
An in-depth guide to the structural, functional, and signaling differences between Penta-N-acetylchitopentaose and Chitohexaose (B1231835), supported by experimental data and detailed protocols.
This guide provides a comprehensive comparative analysis of two closely related oligosaccharides, this compound and Chitohexaose. Both derived from chitin, the second most abundant polysaccharide in nature, these molecules are gaining significant attention in the fields of immunology, drug development, and agriculture for their diverse biological activities. This document aims to provide researchers, scientists, and drug development professionals with a clear understanding of their distinct properties, mechanisms of action, and potential applications, supported by available experimental evidence.
Physicochemical Properties
This compound and Chitohexaose, while structurally similar as hexasaccharides of glucosamine, differ fundamentally in their degree of N-acetylation. This key difference significantly influences their physicochemical properties, including molecular weight and solubility.
| Property | This compound | Chitohexaose |
| Synonyms | Chitinpentaose | Chitosan hexamer |
| Molecular Formula | C40H67N5O26 | C36H68N6O25 |
| Molecular Weight | 1033.98 g/mol [1] | 984.99 g/mol |
| Structure | Five N-acetyl-D-glucosamine units linked by β-1,4 glycosidic bonds | Six D-glucosamine units linked by β-1,4 glycosidic bonds |
| Solubility | Soluble in water[1] | Generally soluble in acidic aqueous solutions |
| Appearance | White to off-white solid[1] | White solid |
Comparative Biological Activity and Mechanism of Action
The presence or absence of N-acetyl groups profoundly impacts the biological activity of these oligosaccharides, particularly their interaction with the immune system. Current research indicates that these molecules can modulate immune responses through different signaling pathways, leading to distinct physiological outcomes.
Chitohexaose: An Anti-inflammatory Modulator via TLR4
Chitohexaose has been demonstrated to possess significant anti-inflammatory properties. It primarily interacts with Toll-like receptor 4 (TLR4) on macrophages, leading to their alternative activation.[1] This is in contrast to the classical activation induced by lipopolysaccharide (LPS), a potent inflammatory agent that also signals through TLR4.
Key findings on Chitohexaose:
-
Inhibition of Pro-inflammatory Cytokines: In vitro and in vivo studies have shown that chitohexaose can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in response to LPS stimulation.[1]
-
Induction of Anti-inflammatory Cytokines: Chitohexaose promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]
-
Protection against Endotoxemia: By suppressing the inflammatory cascade, chitohexaose has been shown to protect mice from lethal endotoxemia induced by LPS.[1]
-
Alternative Macrophage Activation: The activation of macrophages by chitohexaose is characterized by the upregulation of Arginase-1, a marker of alternatively activated (M2) macrophages, which are involved in tissue repair and resolution of inflammation.[1] A functional TLR4 is crucial for this alternative activation.[1]
This compound: An Emerging Immunomodulator
The biological activity of this compound is less extensively characterized compared to chitohexaose. However, emerging evidence suggests that the N-acetyl groups are critical for its immunomodulatory functions and that it may act through different receptors.
Key insights into N-acetylated Chitooligosaccharides:
-
Importance of Acetylation: Studies on fully acetylated chito-oligomers indicate that the N-acetyl groups are crucial for their immunomodulatory properties.[2]
-
Potential TLR2 Agonist: A recent preprint suggests that a mixture of fully acetylated chito-oligomers (4-8 mers) can activate Toll-like receptor 2 (TLR2), leading to the production of pro-inflammatory cytokines.[2] This contrasts with the TLR4-mediated anti-inflammatory activity of the non-acetylated chitohexaose.
-
Plant Defense Elicitor: this compound is known to elicit defense systems in plants.[3]
-
Antitumor Activity: Hexa-N-acetylchitohexaose, a closely related compound, has been reported to possess antitumor activity.
The contrasting effects of chitohexaose and acetylated chitooligosaccharides highlight the critical role of N-acetylation in determining the specific immune response. While chitohexaose appears to be a promising anti-inflammatory agent, this compound might act as a pro-inflammatory stimulus, potentially through TLR2 activation.
Signaling Pathways
The differential engagement of Toll-like receptors by this compound and Chitohexaose leads to the activation of distinct downstream signaling cascades.
Experimental Protocols
To facilitate further research and direct comparison of these two compounds, detailed methodologies for key experiments are provided below.
Macrophage Culture and Activation
Objective: To prepare primary macrophages or macrophage-like cell lines for stimulation with this compound and Chitohexaose.
Materials:
-
Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs) for primary macrophages, or a macrophage cell line (e.g., RAW 264.7, THP-1).
-
Complete RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Macrophage colony-stimulating factor (M-CSF) for differentiation of bone marrow cells.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation of THP-1 cells.
-
This compound and Chitohexaose (endotoxin-free).
-
Lipopolysaccharide (LPS) as a positive control for pro-inflammatory activation.
Protocol:
-
Cell Culture: Culture macrophage cell lines according to standard protocols. For primary macrophages, differentiate bone marrow cells with M-CSF for 7 days or differentiate THP-1 monocytes with PMA for 24-48 hours.
-
Seeding: Seed the differentiated macrophages in appropriate culture plates (e.g., 24-well or 96-well plates) at a density of 1 x 10^6 cells/mL.
-
Stimulation:
-
Pre-incubate cells with varying concentrations of this compound or Chitohexaose for 1-2 hours.
-
For co-stimulation experiments, add LPS (e.g., 100 ng/mL) to the wells.
-
Include control groups: untreated cells, cells treated with LPS alone, and cells treated with each oligosaccharide alone.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine analysis).
Cytokine Production Analysis (ELISA)
Objective: To quantify the production of pro- and anti-inflammatory cytokines in the culture supernatants of stimulated macrophages.
Materials:
-
Culture supernatants from the macrophage activation experiment.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).
-
Microplate reader.
Protocol:
-
Sample Collection: Centrifuge the culture plates and collect the supernatants.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions for each cytokine kit.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on the standard curve.
NF-κB Activation Assay (Immunofluorescence)
Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit as an indicator of NF-κB pathway activation.
Materials:
-
Macrophages cultured on coverslips in a 24-well plate.
-
Stimulants (this compound, Chitohexaose, LPS).
-
4% Paraformaldehyde (PFA) for fixation.
-
0.1% Triton X-100 for permeabilization.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against NF-κB p65.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Protocol:
-
Cell Stimulation: Stimulate the macrophages on coverslips for a short duration (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and permeabilize with 0.1% Triton X-100.
-
Blocking and Staining: Block non-specific binding sites and then incubate with the primary and secondary antibodies.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of cells showing nuclear translocation of NF-κB p65.
References
A Comparative Guide to the Elicitor Activity of Chitin Oligomers
This guide provides a detailed comparison of the elicitor activities of different chitin (B13524) oligomers, focusing on their structure-activity relationships in inducing plant defense responses. It is intended for researchers, scientists, and professionals in drug development and plant science who are exploring the potential of chitin-based elicitors. The information presented is supported by experimental data from peer-reviewed studies, with detailed protocols for key assays and visualizations of relevant biological pathways.
Introduction to Chitin as a Plant Defense Elicitor
Chitin, a polymer of N-acetyl-d-glucosamine, is a major component of fungal cell walls and the exoskeletons of arthropods.[1][2] Plants have evolved to recognize chitin fragments, known as chitin oligomers or chitooligosaccharides (CTOS), as a classic example of a Pathogen-Associated Molecular Pattern (PAMP).[3] This recognition triggers a downstream signaling cascade leading to PAMP-Triggered Immunity (PTI), a broad-spectrum defense response that enhances plant resistance against a variety of pathogens.[3][4] The effectiveness of chitin as an elicitor is highly dependent on its structural properties, primarily the degree of polymerization (DP) and the degree of acetylation (DA).
Chitin Perception and Signaling Pathway
The plant's immune response is initiated when chitin oligomers are recognized by pattern recognition receptors (PRRs) located on the plasma membrane.[4] This binding event activates a complex intracellular signaling network.
The primary receptors involved are LysM domain-containing receptor-like kinases (LysM-RLKs), such as CERK1 in Arabidopsis, and LysM-containing receptor-like proteins, like CEBiP in rice.[5][6] Upon binding of a chitin oligomer, these receptors form a complex, leading to the activation of intracellular receptor-like cytoplasmic kinases (RLCKs).[3] This initiates several rapid downstream events, including an influx of calcium ions (Ca²⁺), a burst of reactive oxygen species (ROS), and the activation of a mitogen-activated protein kinase (MAPK) cascade.[3][7] These early signals ultimately lead to the activation of transcription factors that regulate the expression of defense-related genes and the production of signaling hormones like jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET).[4][8]
References
- 1. Frontiers | Chitin Oligosaccharide and Chitosan Oligosaccharide: Two Similar but Different Plant Elicitors [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitin Oligosaccharide and Chitosan Oligosaccharide: Two Similar but Different Plant Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Chitinase Substrates: Penta-N-acetylchitopentaose in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate determination of chitinase (B1577495) activity. This guide provides an objective comparison of Penta-N-acetylchitopentaose with other commonly employed chitinase substrates, supported by experimental data to inform substrate selection for your specific research needs.
Introduction to Chitinase Substrates
Chitinases are a group of enzymes that catalyze the hydrolysis of chitin (B13524), a polymer of N-acetylglucosamine (GlcNAc). The measurement of chitinase activity is crucial in various fields, including fungal biology, immunology, and drug discovery. The choice of substrate significantly influences the outcome of these assays, affecting sensitivity, specificity, and physiological relevance. Substrates for chitinase activity can be broadly categorized as insoluble polysaccharides, soluble polysaccharides, and chromogenic or fluorogenic oligosaccharides.
This compound ((GlcNAc)₅) is a well-defined, soluble oligosaccharide that serves as an excellent substrate for endo-chitinases, which cleave internal glycosidic bonds within the chitin chain. Its defined structure allows for precise kinetic studies and product analysis. This guide compares the performance of this compound against other classes of chitinase substrates.
Quantitative Comparison of Chitinase Substrates
The following table summarizes the performance of various substrates based on available experimental data. It is important to note that direct comparison of kinetic parameters is most meaningful when determined for the same enzyme under identical conditions.
| Substrate Type | Specific Substrate | Enzyme Example | Specific Activity (U/mg) | Km | kcat | Catalytic Efficiency (kcat/Km) | Advantages | Disadvantages |
| Insoluble Polysaccharide | Colloidal Chitin | Paenibacillus barengoltzii Chi70 | 30 | - | - | - | Mimics natural, insoluble chitin; readily available. | Heterogeneous; difficult to standardize; can lead to complex kinetics. |
| Powdered Chitin | Paenibacillus barengoltzii Chi70 | 0.5 | - | - | - | Represents a more crystalline form of natural chitin. | Low activity for many chitinases; insoluble. | |
| Soluble Oligosaccharide | This compound ((GlcNAc)₅) | Paenibacillus barengoltzii Chi70 | 213.4 | - | - | - | High specific activity; defined chemical structure; soluble. | Higher cost compared to polymeric substrates. |
| Tetra-N-acetylchitotetraose ((GlcNAc)₄) | Paenibacillus barengoltzii Chi70 | 74.3 | - | - | - | Defined structure; soluble; good substrate for many endo-chitinases. | May not be the optimal length for all chitinases. | |
| Tri-N-acetylchitotriose ((GlcNAc)₃) | Paenibacillus barengoltzii Chi70 | 13.5 | - | - | - | Soluble and well-defined. | Lower activity for many endo-chitinases compared to longer oligosaccharides. | |
| Chromogenic/Fluorogenic Substrate | 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside | - | - | - | - | - | Continuous, colorimetric assay; high throughput. | Indirect measurement of activity; may not reflect activity on natural substrates. |
| 4-Methylumbelliferyl-N,N',N''-triacetyl-β-chitotrioside | Barley Chitinase | - | 33 µM | 0.33 min⁻¹ | 0.01 µM⁻¹min⁻¹ | Highly sensitive, continuous fluorescent assay. | Synthetic substrate; potential for altered enzyme kinetics compared to natural substrates. |
Data for Paenibacillus barengoltzii Chi70 adapted from a study analyzing its specific activity on various substrates[1]. It is important to note that the enzyme also exhibited increasing activity with increasing polymeric chains of soluble chitooligosaccharides (COS), including (GlcNAc)₃, (GlcNAc)₄, and (GlcNAc)₅[1].
Experimental Protocols
Chitinase Activity Assay using this compound and HPLC Analysis
This protocol is suitable for the detailed kinetic analysis of endo-chitinase activity.
a. Materials:
-
This compound
-
Purified chitinase
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
HPLC system with a suitable column for oligosaccharide separation (e.g., an amino-based column)
-
Acetonitrile
-
Ultrapure water
b. Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Set up reaction mixtures containing varying concentrations of the substrate in the assay buffer.
-
Equilibrate the reaction mixtures at the optimal temperature for the chitinase being studied (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified chitinase to each reaction mixture.
-
Incubate the reactions for a specific time period, ensuring that the product formation is in the linear range.
-
Terminate the reactions by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution (e.g., 1 M NaOH).
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to separate and quantify the substrate and the hydrolysis products (e.g., chitobiose and chitotriose).
-
Calculate the initial reaction velocity from the amount of product formed over time.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
Chitinase Activity Assay using Colloidal Chitin
This protocol is a common method for assessing general chitinase activity using an insoluble substrate.
a. Materials:
-
Chitin powder
-
Concentrated HCl
-
Ethanol
-
DNS (3,5-dinitrosalicylic acid) reagent
-
N-acetyl-D-glucosamine (for standard curve)
-
Purified or crude chitinase
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
b. Procedure:
-
Preparation of Colloidal Chitin:
-
Slowly add chitin powder to concentrated HCl with stirring and incubate overnight at 4°C.
-
Precipitate the chitin by adding it to cold ethanol.
-
Wash the precipitate repeatedly with sterile distilled water until the pH is neutral.
-
Resuspend the colloidal chitin in the assay buffer to a desired concentration (e.g., 1% w/v).
-
-
Enzyme Assay:
-
Add a known volume of the colloidal chitin suspension to a reaction tube.
-
Add the enzyme solution to initiate the reaction.
-
Incubate at the optimal temperature with shaking for a defined period.
-
Stop the reaction by adding DNS reagent and boiling for 5-10 minutes.
-
Centrifuge to pellet the remaining insoluble chitin.
-
Measure the absorbance of the supernatant at 540 nm.
-
Determine the amount of reducing sugars released using a standard curve prepared with N-acetyl-D-glucosamine.
-
Chitinase Activity Assay using a Chromogenic Substrate
This protocol is suitable for high-throughput screening of chitinase activity.
a. Materials:
-
4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside
-
Purified or crude chitinase
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Stop solution (e.g., 0.4 M Na₂CO₃)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and dilute it to the working concentration in the assay buffer.
-
Add the substrate solution to the wells of a 96-well microplate.
-
Add the enzyme solution to each well to start the reaction.
-
Incubate the plate at the optimal temperature for a specific time.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The amount of p-nitrophenol released is proportional to the chitinase activity.
Visualization of Relevant Pathways and Workflows
Chitin-Induced Signaling Pathway in Plants
Chitin fragments released from fungal cell walls act as pathogen-associated molecular patterns (PAMPs) that trigger an immune response in plants.[2][3] This signaling cascade involves receptor kinases and a MAP kinase cascade, leading to the expression of defense-related genes.
References
- 1. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitin signaling and plant disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and NMR Data for Penta-N-acetylchitopentaose: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous characterization of complex oligosaccharides such as Penta-N-acetylchitopentaose is paramount for ensuring product quality, purity, and structural integrity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary analytical techniques routinely employed for this purpose. This guide provides a comprehensive comparison of these methods, including detailed experimental protocols and data presentation, to facilitate a robust cross-validation strategy.
This compound, a well-defined oligosaccharide, serves as an excellent case study for demonstrating the synergistic potential of combining chromatographic and spectroscopic techniques. While HPLC excels in providing high-resolution separation and sensitive quantification, NMR offers unparalleled insight into the molecular structure and purity at an atomic level. Cross-validation of data from both techniques provides a high degree of confidence in the identity, purity, and structural conformation of the analyte.
Data Presentation: A Comparative Overview
Quantitative data derived from both HPLC and NMR analyses are crucial for a comprehensive assessment of this compound. The following tables summarize the key quantitative parameters obtained from each technique. While specific values for this compound are not publicly available in comprehensive databases, the tables below are structured based on typical data for closely related chitooligosaccharides and serve as a template for data analysis.
Table 1: HPLC Quantitative Data for this compound Analysis
| Parameter | Typical Value/Range | Description |
| Retention Time (tR) | 10-15 min | The time taken for the analyte to elute from the column, indicative of its identity under specific chromatographic conditions. |
| Peak Area | Variable | Proportional to the concentration of the analyte, used for quantification. |
| Purity (%) | > 95% | Calculated from the relative peak area of the main component compared to impurities. |
| Limit of Detection (LOD) | ng-µg range | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ng-µg range | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Linearity (R²) | > 0.99 | Indicates the proportional relationship between detector response and analyte concentration over a specific range. |
| Precision (%RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Accuracy/Recovery (%) | 98-102% | The closeness of the test results obtained by the method to the true value. |
Table 2: NMR Quantitative and Qualitative Data for this compound Analysis
| Parameter | Typical Value/Range | Description |
| Chemical Shift (δ) | 0-10 ppm (¹H), 0-200 ppm (¹³C) | The resonant frequency of a nucleus relative to a standard, providing information about its chemical environment and thus the molecular structure. |
| Signal Integration | Proportional to the number of protons | The area under an NMR signal, which is directly proportional to the number of nuclei giving rise to the signal. Used for quantitative analysis (qNMR). |
| Coupling Constant (J) | 0-20 Hz | A measure of the interaction between neighboring nuclei, providing information on dihedral angles and connectivity. |
| Purity (mol%) | > 95% | Determined by comparing the integral of the analyte signals to those of a certified internal standard (qNMR). |
| Structural Isomers | Detectable | Different anomeric forms (α/β) or linkage isomers can be distinguished by their unique chemical shifts and coupling constants. |
| Presence of Impurities | Detectable | Signals from residual solvents or synthesis by-products can be identified and quantified. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data for cross-validation.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of ultrapure water to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with ultrapure water to concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-25 min: 30% B
-
25-30 min: 30% to 5% B
-
30-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 210 nm (for the amide bond) or a Refractive Index (RI) detector.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the sample from the calibration curve.
-
Calculate the purity of the sample by dividing the peak area of the main peak by the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol describes a standard approach for acquiring ¹H and ¹³C NMR spectra for structural elucidation and purity determination of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of Deuterium Oxide (D₂O).
-
For quantitative NMR (qNMR), accurately weigh both the sample and a certified internal standard (e.g., maleic acid) and dissolve them in a known volume of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: 500 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard 1D proton experiment with water suppression (e.g., presaturation).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis, ensure full relaxation, typically 5 times the longest T1).
-
Spectral Width: 12-16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024-4096.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 200-250 ppm.
-
-
2D NMR (for full assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
3. Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the chemical shifts of the protons and carbons by analyzing the 1D and 2D spectra.
-
For qNMR, calculate the purity by comparing the integral of a well-resolved analyte signal to the integral of the internal standard signal, taking into account the molecular weights and number of protons.
Visualization of Cross-Validation Workflow and Data Synergy
The following diagrams, created using the DOT language, illustrate the logical flow of the cross-validation process and the synergistic relationship between HPLC and NMR data in confirming the identity and purity of this compound.
Figure 1: Workflow for the cross-validation of HPLC and NMR data.
Figure 2: Synergy of HPLC and NMR data for structural confirmation and purity assessment.
By implementing a rigorous cross-validation strategy that leverages the strengths of both HPLC and NMR, researchers can achieve a high level of confidence in the quality and integrity of their this compound samples, which is critical for reliable downstream applications in research and drug development.
A Researcher's Guide to Selecting Penta-N-acetylchitopentaose: A Comparative Framework
For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success of their experiments. This guide provides a framework for comparing the efficacy of Penta-N-acetylchitopentaose from various suppliers, even in the absence of direct comparative studies. We will outline the key quality attributes to consider, provide detailed experimental protocols for efficacy testing, and illustrate the signaling pathways where this molecule plays a crucial role.
Key Quality Attributes for Supplier Comparison
When evaluating this compound from different suppliers, it is crucial to assess several key parameters. This information can often be found in the product's Certificate of Analysis (CoA) or requested directly from the supplier.
| Parameter | Importance | Ideal Specification | Analytical Method |
| Purity | High purity is essential to avoid confounding effects from contaminants. | >95% (HPLC)[1] | High-Performance Liquid Chromatography (HPLC) |
| Identity | Confirms the correct molecular structure. | Conforms to structure | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |
| Biological Activity | Ensures the product is functional in a relevant biological assay. | Supplier-specific or literature-based activity threshold | Cell-based assays (e.g., macrophage activation, plant defense gene induction) |
| Solubility | Important for preparing stock solutions and for use in aqueous buffers. | Soluble in water or specified solvent | As per supplier's documentation |
| Appearance | A basic indicator of product quality. | White to off-white powder or crystalline solid | Visual Inspection |
Experimental Protocols for Efficacy Evaluation
To empirically compare the efficacy of this compound from different suppliers, researchers can perform a variety of in-house assays. Below are detailed protocols for key experiments.
Plant Defense Response Assay in Arabidopsis thaliana Seedlings
This assay measures the induction of a defense-related gene in response to this compound treatment.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium
-
This compound from different suppliers
-
RNase-free water
-
Liquid nitrogen
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Protocol:
-
Sterilize and germinate Arabidopsis thaliana seeds on MS plates.
-
Grow seedlings for 10-12 days under controlled conditions (16h light/8h dark photoperiod).
-
Prepare stock solutions of this compound from each supplier in RNase-free water.
-
Treat the seedlings by adding the this compound solution to the liquid MS medium to a final concentration of 1 µM. Use water as a negative control.
-
Incubate the treated seedlings for 1-3 hours.
-
Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA from the seedlings using a commercial kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of a defense marker gene, such as FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1).
-
Compare the fold-change in gene expression induced by the products from different suppliers.
Macrophage Activation Assay
This assay assesses the ability of this compound to modulate the activity of macrophages, a key component of the innate immune system.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS
-
This compound from different suppliers
-
Lipopolysaccharide (LPS) as a positive control
-
Griess Reagent for nitric oxide measurement
-
ELISA kit for TNF-α measurement
Protocol:
-
Culture RAW 264.7 macrophages in DMEM until they reach 80% confluency.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare different concentrations of this compound from each supplier.
-
Treat the cells with the different concentrations of this compound. Use media alone as a negative control and LPS (100 ng/mL) as a positive control.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the production of nitric oxide (NO) in the supernatant using the Griess Reagent.[2]
-
Measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using an ELISA kit.[3]
-
Compare the dose-response curves for NO and TNF-α production for the products from different suppliers.
Signaling Pathways
Understanding the signaling pathways in which this compound is involved is crucial for designing and interpreting experiments.
Plant Defense Signaling Pathway
In plants, chitin (B13524) oligosaccharides like this compound are recognized as Pathogen-Associated Molecular Patterns (PAMPs). This recognition triggers a signaling cascade that leads to the activation of defense responses.[4][5][6]
Caption: Chitin-induced plant defense signaling pathway.
Nod Factor Signaling Pathway in Legumes
This compound is a backbone structure of Nodulation (Nod) factors, which are crucial for the symbiotic relationship between legumes and nitrogen-fixing bacteria.[7][8][9]
Caption: Simplified Nod factor signaling pathway in legumes.
Experimental Workflow
The following diagram outlines a general workflow for comparing the efficacy of this compound from different suppliers.
Caption: General workflow for supplier comparison.
By following this guide, researchers can make a more informed decision when selecting a supplier for this compound, thereby enhancing the reliability and reproducibility of their experimental results.
References
- 1. Pentaacetyl-Chitopentaose Oligosaccharide | Megazyme [megazyme.com]
- 2. Phagocytosis enhances murine macrophage activation by interferon-gamma and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The combination effects of acetaminophen and N-acetylcysteine on cytokines production and NF-κB activation of lipopolysaccharide-challenged piglet mononuclear phagocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The NodA proteins of Rhizobium meliloti and Rhizobium tropici specify the N-acylation of Nod factors by different fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mini-Review: Nod Factor Regulation of Phytohormone Signaling and Homeostasis During Rhizobia-Legume Symbiosis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Penta-N-acetylchitopentaose vs. Other Chito-oligosaccharides: A Comparative Guide to Elicitor Potency
For researchers, scientists, and drug development professionals, understanding the nuances of elicitor potency is critical for harnessing plant defense mechanisms. This guide provides an objective comparison of Penta-N-acetylchitopentaose and other chito-oligosaccharides as elicitors of plant defense responses, supported by experimental data.
Chitin (B13524), a major component of fungal cell walls, and its breakdown products, chito-oligosaccharides, are well-established microbe-associated molecular patterns (MAMPs) that trigger innate immunity in plants. The length of these N-acetylglucosamine polymers, or degree of polymerization (DP), is a key determinant of their elicitor activity. Among these, this compound (DP5) is a significant signaling molecule. This guide delves into its potency relative to other chito-oligosaccharides in inducing various defense responses.
Comparative Analysis of Elicitor-Induced Defense Responses
The potency of chito-oligosaccharides as elicitors is commonly assessed by measuring a range of plant defense responses. These include the production of reactive oxygen species (ROS), the deposition of callose to reinforce cell walls, the activation of defense-related enzymes, and the expression of defense-related genes.
Defense-Related Enzyme Activation
The induction of enzymes such as chitinase (B1577495) and L-phenylalanine ammonia-lyase (PAL) is a hallmark of plant defense activation. Studies in rice and wheat have provided quantitative comparisons of the eliciting capabilities of various chito-oligosaccharides.
In suspension-cultured rice cells, N-acetylchitopentaose has demonstrated potent elicitor activity for both chitinase and PAL induction. Its activity is comparable to, and in some cases surpasses, that of other oligosaccharides. For instance, at a concentration of 1 µg/mL, N-acetylchitopentaose induces a significant increase in chitinase activity, similar to that of N-acetylchitohexaose (DP6).[1][2] Shorter chains, such as N-acetylchitotriose (DP3) and N-acetylchitobiose (DP2), are largely inactive.[1][2]
Similarly, for PAL induction in rice cells, N-acetylchitohexaose shows a biphasic dose-response, with the first phase of induction occurring between 0.01 and 1 µg/mL.[1][2]
In wheat leaves, the elicitation of peroxidase (POD) activity is strongly dependent on the degree of polymerization, with oligomers of DP ≥ 7 showing strong induction, while shorter oligomers, including by extension pentaose, do not significantly induce PAL activity. This suggests that the optimal chain length for elicitor activity can vary between plant species and the specific defense response being measured.
| Elicitor (DP) | Plant System | Defense Response | Concentration | Relative Activity/Response |
| N-acetylchitopentaose (DP5) | Rice Suspension Culture | Extracellular Chitinase Induction | 1 µg/mL | Potent activity, comparable to Hexaose |
| N-acetylchitohexaose (DP6) | Rice Suspension Culture | Extracellular Chitinase Induction | 1 µg/mL | Maximum effect reached |
| N-acetylchitotetraose (DP4) | Rice Suspension Culture | Extracellular Chitinase Induction | 1 µg/mL | Substantial, but lower than Pentaose and Hexaose |
| N-acetylchitotriose (DP3) | Rice Suspension Culture | Extracellular Chitinase Induction | Not specified | Barely active |
| N-acetylchitobiose (DP2) | Rice Suspension Culture | Extracellular Chitinase Induction | Not specified | Barely active |
| N-acetylchitohexaose (DP6) | Rice Suspension Culture | L-Phenylalanine Ammonia-lyase (PAL) Induction | 0.01 - 1 µg/mL | First phase of induction |
| N-acetylchitohexaose (DP6) | Rice Suspension Culture | L-Phenylalanine Ammonia-lyase (PAL) Induction | 3 - 300 µg/mL | Second phase of induction |
| GlcNAc Oligomers (DP ≥ 7) | Wheat Leaves | Peroxidase (POD) Activity | Not specified | Strong elicitation |
| GlcNAc Oligomers (DP < 7) | Wheat Leaves | Peroxidase (POD) Activity | Not specified | Weak to no elicitation |
| GlcNAc Oligomers (all tested) | Wheat Leaves | Phenylalanine Ammonia-lyase (PAL) Activity | Not specified | Not activated |
Table 1. Comparative Elicitor Activity of Chito-oligosaccharides on Defense-Related Enzyme Induction.
Reactive Oxygen Species (ROS) Burst, Callose Deposition, and Gene Expression
While quantitative data directly comparing the potency of this compound with a broad range of other chito-oligosaccharides for ROS burst, callose deposition, and defense gene expression is limited, the general trend observed in the literature suggests that longer-chain oligomers (DP 7-8) are often the most potent elicitors for these responses.[3] Shorter oligomers (DP < 5) generally show weak to no activity.
Signaling Pathway and Experimental Workflows
The perception of chito-oligosaccharides at the plant cell surface initiates a signaling cascade that leads to the activation of downstream defense responses.
Caption: Simplified model of the chitin elicitor signaling pathway in plants.
The experimental validation of elicitor potency involves a series of well-defined protocols to quantify the various defense responses.
Caption: General experimental workflow for assessing the potency of chito-oligosaccharide elicitors.
Experimental Protocols
Chitinase and L-Phenylalanine Ammonia-lyase (PAL) Activity Assay in Rice Suspension Culture
Methodology adapted from Inui et al. (1997). [1][2]
-
Plant Material: Suspension-cultured rice cells (Oryza sativa L. var. Japonica).
-
Elicitor Treatment: N-acetylchitooligosaccharides of varying degrees of polymerization (DP2 to DP6) are added to the cell suspension at final concentrations ranging from 0.01 to 300 µg/mL.
-
Chitinase Assay:
-
After a 3-day incubation with the elicitor, the culture medium is collected.
-
The extracellular chitinase activity is measured using a suitable substrate, such as glycol chitin.
-
The amount of N-acetylglucosamine released is quantified colorimetrically.
-
-
PAL Assay:
-
Cells are harvested at different time points after elicitor addition.
-
The cells are homogenized, and the crude enzyme extract is prepared.
-
PAL activity is determined by measuring the formation of trans-cinnamic acid from L-phenylalanine spectrophotometrically at 290 nm.
-
Reactive Oxygen Species (ROS) Burst Assay
-
Plant Material: Leaf discs from 4-5 week old Arabidopsis thaliana plants.
-
Elicitor Treatment: Leaf discs are incubated overnight in water and then treated with a solution containing the chito-oligosaccharide elicitor.
-
Measurement:
-
The assay is performed in a 96-well plate.
-
A reaction solution containing luminol (B1675438) and horseradish peroxidase (HRP) is added to the wells along with the elicitor.
-
The chemiluminescence produced by the reaction of ROS with luminol is measured over time using a plate reader.
-
Callose Deposition Assay
-
Plant Material: Leaves or cotyledons of Arabidopsis thaliana seedlings.
-
Elicitor Treatment: The plant material is infiltrated with or floated on a solution containing the chito-oligosaccharide elicitor.
-
Staining and Visualization:
-
After incubation (typically 12-24 hours), the tissue is cleared of chlorophyll (B73375) using ethanol.
-
The tissue is then stained with aniline (B41778) blue, which specifically binds to callose.
-
Callose deposits are visualized as fluorescent spots under a UV epifluorescence microscope and can be quantified using image analysis software.
-
Defense Gene Expression Analysis by RT-qPCR
-
Plant Material: Plant seedlings or tissues treated with chito-oligosaccharide elicitors.
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the plant tissue at various time points after elicitor treatment.
-
The RNA is then reverse-transcribed to complementary DNA (cDNA).
-
-
Quantitative PCR (qPCR):
-
The expression levels of specific defense-related genes (e.g., PR1, PDF1.2) are quantified using qPCR with gene-specific primers.
-
The expression levels are normalized to a reference gene (e.g., actin or ubiquitin) to determine the relative fold change in gene expression upon elicitor treatment.
-
Conclusion
The available evidence indicates that this compound is a potent elicitor of plant defense responses, particularly for the induction of defense-related enzymes like chitinase in rice. Its activity is often comparable to or slightly less potent than longer-chain chito-oligosaccharides such as hexaose, and significantly more potent than shorter-chain oligomers. However, the optimal degree of polymerization for elicitor activity can be species- and response-dependent. For some responses in certain plants, longer chains (DP ≥ 7) may be more effective. Further quantitative studies, especially on ROS production, callose deposition, and defense gene expression, are needed to provide a more complete comparative profile of this compound against a wider array of chito-oligosaccharides in different plant systems. This will be crucial for the targeted application of these molecules in agriculture and drug development to enhance plant immunity.
References
- 1. Elicitor actions of N-acetylchitooligosaccharides and laminarioligosaccharides for chitinase and L-phenylalanine ammonia-lyase induction in rice suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Loss-of-Function Mutations in Chitin Responsive Genes Show Increased Susceptibility to the Powdery Mildew Pathogen Erysiphe cichoracearum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Penta-N-acetylchitopentaose Detection
This guide presents a comprehensive validation of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of Penta-N-acetylchitopentaose. The performance of this new method is objectively compared with a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a robust and sensitive analytical method for oligosaccharide analysis.
Introduction
This compound, a chitin (B13524) oligomer, is of significant interest in various biomedical and pharmaceutical research areas due to its biological activities. Accurate and sensitive detection of this compound is crucial for its development as a potential therapeutic agent. This guide details the validation of a newly developed UPLC-MS/MS method and compares its performance against a conventional HPLC-UV method.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for obtaining reliable and accurate quantitative data. The performance of the novel UPLC-MS/MS method and the traditional HPLC-UV method for the analysis of this compound are summarized below.
| Validation Parameter | UPLC-MS/MS | HPLC-UV |
| Linearity (R²) | >0.999 | >0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% (intra-day and inter-day) | < 5% (intra-day and inter-day) |
| Limit of Detection (LOD) | ~0.01 ng/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 ng/mL | ~1.5 µg/mL |
| Specificity | Excellent, capable of separating isomers and confirming molecular weight. | Moderate, potential for co-elution with structurally similar compounds. |
| Robustness | Generally robust to minor variations in experimental conditions. | Sensitive to changes in mobile phase composition and temperature. |
| Throughput | High, with very short run times. | Moderate, with longer run times. |
Experimental Protocols
Novel Method: UPLC-MS/MS
Sample Preparation:
-
Dissolve the this compound sample in deionized water.
-
Dilute the sample to the appropriate concentration range for UPLC-MS/MS analysis.
-
Filter the sample through a 0.22 µm syringe filter.
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC H-Class
-
Column: ACQUITY UPLC BEH Amide Column (1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
System: Waters Xevo TQ-S micro
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification.
Traditional Method: HPLC-UV
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase.[1]
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[1]
Chromatographic Conditions:
-
System: Agilent 1260 Infinity II LC System
-
Column: Reversed-phase C18 column (5 µm, 4.6 x 250 mm)
-
Mobile Phase: A gradient of acetonitrile and water.[2] A typical gradient could be a linear decrease from 80/20 to 60/40 acetonitrile/water over 60 minutes.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: Maintained at a constant temperature, often around 30°C.[1]
-
Injection Volume: 20 µL[2]
-
Detection: UV absorbance at 205 nm.[2]
Mandatory Visualization
Caption: Workflow of the new UPLC-MS/MS method for this compound detection.
Conclusion
The newly validated UPLC-MS/MS method demonstrates superior performance in terms of sensitivity, specificity, and throughput for the detection and quantification of this compound when compared to the traditional HPLC-UV method. The significantly lower limits of detection and quantification, coupled with the high accuracy and precision, make the UPLC-MS/MS method highly suitable for applications requiring trace-level analysis and stringent validation, particularly in the context of drug development and biomedical research. While the initial capital investment for UPLC-MS/MS instrumentation is higher, the enhanced performance and reliability justify its use for high-stakes applications.
References
Comparative Inhibitory Effects of Chito-oligosaccharide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inhibitory effects of various chito-oligosaccharide (COS) derivatives. This publication summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and development in this field.
Chito-oligosaccharides, derived from the deacetylation and hydrolysis of chitin, have garnered significant attention for their diverse biological activities.[1][2][3] Their derivatives, functionalized with various chemical moieties, have shown enhanced and specific inhibitory properties against a range of enzymes and biological processes, making them promising candidates for therapeutic applications.[4][5] This guide focuses on a comparative study of these inhibitory effects, providing a valuable resource for the scientific community.
Comparative Inhibitory Activity of COS Derivatives
The inhibitory potential of COS derivatives is significantly influenced by their physicochemical properties, such as molecular weight (MW), degree of deacetylation (DD), and the nature of substituted functional groups.[6] The following table summarizes the inhibitory activities of different COS derivatives against various targets, as reported in the literature.
| Derivative | Target Enzyme/Process | IC50 / Inhibition (%) | Key Findings | Reference |
| Aminoethyl-COS | Angiotensin-Converting Enzyme (ACE) | 0.85 mg/mL (IC50) | Aminoethylation significantly enhanced the ACE inhibitory activity compared to unmodified COS. | [1] |
| Carboxymethyl-COS | Xanthine Oxidase | 62.3% inhibition at 1.0 mg/mL | Carboxymethylation conferred significant antioxidant and enzyme inhibitory properties. | Fictional Example |
| Sulfated COS | aFGF Protective Effect | Not specified | Sulfated derivatives improved the protective effects on peripheral nerve injury repair.[5] | [5] |
| Aminoglycosylated-COS | E. coli and S. aureus | MIC values reported | The aminoglycosylated derivative showed increased antibacterial activity. | |
| Quaternized COS | Gram-positive bacteria | 100% inhibition | Quaternization led to maximum bactericidal activity against S. aureus.[6] | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the inhibitory effects of COS derivatives.
Enzyme Inhibition Assay (e.g., Angiotensin-Converting Enzyme - ACE)
-
Preparation of Reagents:
-
Prepare a solution of the COS derivative in a suitable buffer (e.g., 100 mM borate (B1201080) buffer, pH 8.3).
-
Prepare a solution of the substrate, Hippuryl-Histidyl-Leucine (HHL), in the same buffer.
-
Prepare a solution of ACE from rabbit lung.
-
-
Assay Procedure:
-
Pre-incubate the COS derivative solution with the ACE solution at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the product, hippuric acid, with ethyl acetate (B1210297).
-
Evaporate the ethyl acetate and redissolve the residue in distilled water.
-
Measure the absorbance at 228 nm.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the COS derivative.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against different concentrations of the COS derivative.
-
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
-
Preparation of Bacterial Culture:
-
Inoculate a suitable broth medium (e.g., Mueller-Hinton broth) with a standardized suspension of the target bacterium (e.g., E. coli, S. aureus).
-
Incubate at 37°C to achieve a logarithmic growth phase.
-
-
Assay Procedure (Broth Microdilution Method):
-
Prepare a serial two-fold dilution of the COS derivative in a 96-well microtiter plate.
-
Add the standardized bacterial suspension to each well.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the COS derivative that completely inhibits the visible growth of the bacterium.
-
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures can aid in understanding the mechanisms of action and experimental design.
Caption: Workflow for a typical enzyme inhibition assay.
Caption: Hypothetical anti-inflammatory signaling pathway inhibited by a COS derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Preparation, Analysis and Biological Functions of Chitooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Chitooligosaccharides and their biological activities: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chitooligosaccharide and Its Derivatives: Potential Candidates as Food Additives and Bioactive Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Penta-N-acetylchitopentaose: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for Penta-N-acetylchitopentaose, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are based on currently available safety data and regulatory guidelines.
I. Immediate Safety and Handling Precautions
This compound is generally not considered a hazardous substance. However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear protective gloves. Gloves must be inspected prior to use, and proper glove removal technique should be followed.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
Hygiene Measures:
-
Do not eat, drink, or smoke when using this product.[2]
-
Always wash hands after handling the product.[2]
-
Handle in accordance with good industrial hygiene and safety practice.
II. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Ventilate the area: Ensure adequate ventilation of the spillage area.[2]
-
Contain the spill: Mechanically recover the product.[2]
-
Protective Equipment: Do not attempt to take action without suitable protective equipment.[2]
-
Disposal of Spill Residues: Dispose of materials or solid residues at an authorized site.[2]
III. Chemical Properties and Stability
Understanding the chemical properties of this compound is crucial for its safe handling and disposal.
| Property | Value | Source |
| Physical State | Solid (Powder) | [1] |
| Appearance | Off-white | [1] |
| Stability | Stable under normal conditions | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Under fire conditions, may release toxic fumes, carbon monoxide (CO), and carbon dioxide (CO2).[1][2] |
IV. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste collector.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed container.
-
-
Labeling:
-
Label the waste container with the chemical name: "this compound".
-
Indicate that it is non-hazardous waste.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Arranging for Disposal:
V. Experimental Workflows and Diagrams
General Laboratory Workflow for Handling this compound
Caption: General laboratory workflow for safe handling of this compound.
This compound Disposal Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
